molecular formula C3H10ClN B591274 n-Propyl-2,2,3,3,3-d5-amine Hydrochloride CAS No. 1398065-66-1

n-Propyl-2,2,3,3,3-d5-amine Hydrochloride

Cat. No.: B591274
CAS No.: 1398065-66-1
M. Wt: 100.601
InChI Key: PYNUOAIJIQGACY-LUIAAVAXSA-N
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Description

n-Propyl-2,2,3,3,3-d5-amine Hydrochloride is the hydrochloride salt of 1-Propyl-d5-amine ;  the isotope labelled analog of 1-Propylamine which is used in the synthesis of pyrimidine derivatives as novel and highly potent PDE4 inhibitors. It is also used in the preparation of fluorenone analogs with DNA topisomerase I inhibitors.>

Properties

CAS No.

1398065-66-1

Molecular Formula

C3H10ClN

Molecular Weight

100.601

IUPAC Name

2,2,3,3,3-pentadeuteriopropan-1-amine;hydrochloride

InChI

InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i1D3,2D2;

InChI Key

PYNUOAIJIQGACY-LUIAAVAXSA-N

SMILES

CCCN.Cl

Synonyms

1-Propanamine Hydrochloride-d5;  Propylamine Hydrochloride-d5;  1-Aminopropane Hydrochloride-d5;  1-Propylammonium Chloride-d5;  Propylammonium Chloride-d5;  n-Propylammonium Chloride-d5

Origin of Product

United States

Foundational & Exploratory

The Definitive Guide to Isotopic Purity of Propylamine-d5 HCl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern pharmaceutical and biomedical research, the use of stable isotope-labeled internal standards is not merely a best practice but a fundamental necessity for achieving accurate and reproducible quantitative results. Propylamine-d5 hydrochloride (Propylamine-1,1,2,2,3,3,3-d5 HCl) serves as an invaluable tool in mass spectrometry-based bioanalytical assays, enabling precise quantification of its non-deuterated counterpart, propylamine, in complex biological matrices. The efficacy of this internal standard is, however, intrinsically linked to its isotopic and chemical purity. This guide delves into the critical specifications, analytical methodologies for verification, and the scientific rationale behind the stringent quality control of Propylamine-d5 HCl.

The Imperative of Isotopic Purity in Bioanalysis

The core principle behind using a stable isotope-labeled internal standard (SIL-IS) is its chemical and physical near-identity to the analyte of interest.[1] This allows the SIL-IS to co-elute chromatographically and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation, matrix effects, and instrument response. However, the presence of isotopic and chemical impurities can compromise the integrity of this relationship, leading to inaccurate and unreliable data.

Key Considerations for Isotopic Purity:

  • Isotopic Enrichment: This refers to the percentage of deuterium atoms at the specified labeled positions within the propylamine molecule. High isotopic enrichment is crucial to ensure a distinct mass difference from the unlabeled analyte, minimizing signal overlap and cross-talk in the mass spectrometer.

  • Isotopic Purity: This specifies the percentage of the desired deuterated species (d5) relative to other isotopic variants (d0 to d4). The presence of lower deuterated species can interfere with the quantification of the analyte, particularly at the lower limit of quantification (LLOQ).

  • Chemical Purity: This refers to the absence of any non-isotopic impurities, such as starting materials, byproducts from the synthesis, or residual solvents. Chemical impurities can introduce interfering peaks in the chromatogram and potentially suppress or enhance the ionization of the analyte or the internal standard.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent expectations for the characterization and purity of internal standards used in regulated bioanalysis. A well-characterized internal standard with high purity is a prerequisite for a robust and validated analytical method.

Synthesis of Propylamine-d5 HCl and Potential Isotopic Impurities

A common and efficient method for the synthesis of deuterated primary amines like propylamine-d5 is through the reductive amination of a deuterated aldehyde or ketone precursor.[2][3] In the case of propylamine-d5 HCl, a plausible synthetic route involves the reductive amination of propanal-1,2,2,3,3,3-d6.

This synthetic pathway, while effective, can introduce a spectrum of isotopic impurities. The primary source of these impurities is often the isotopic purity of the starting material, propanal-d6. Incomplete deuteration of the aldehyde will directly translate to a distribution of deuterated propylamine molecules.

Potential Isotopic Impurities (d0-d4):

  • Propylamine-d4 (M+4): Arising from propanal-d5.

  • Propylamine-d3 (M+3): Arising from propanal-d4.

  • Propylamine-d2 (M+2): Arising from propanal-d3.

  • Propylamine-d1 (M+1): Arising from propanal-d2.

  • Propylamine-d0 (M+0): The unlabeled analyte, arising from unlabeled propanal.

The presence of the unlabeled analyte (d0) is of particular concern as it can artificially inflate the measured concentration of the endogenous analyte.

Isotopic Purity Specifications

While specific specifications can vary between manufacturers, a high-quality Propylamine-d5 HCl intended for use as an internal standard in regulated bioanalysis will typically meet the following criteria:

ParameterSpecificationRationale
Chemical Purity ≥99.0% (by GC or HPLC)Ensures that non-isotopic impurities do not interfere with the analysis.
Isotopic Enrichment ≥98 atom % DGuarantees a significant mass difference from the unlabeled analyte, minimizing spectral overlap.
Isotopic Purity (d5) ≥95%Minimizes the contribution of lower deuterated species to the analyte signal.
d0 Content ≤0.1%Crucial for preventing artificial inflation of the analyte concentration, especially at low levels.

Note: These are typical specifications and users should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Analytical Methodologies for Purity Determination

A combination of analytical techniques is employed to comprehensively characterize the isotopic and chemical purity of Propylamine-d5 HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and determining the isotopic enrichment of deuterated compounds.

  • ¹H NMR (Proton NMR): In a highly deuterated compound like Propylamine-d5, the proton NMR spectrum will show significantly reduced signals at the positions where deuterium has been incorporated. By comparing the integration of these residual proton signals to the integral of a known internal standard or a non-deuterated portion of the molecule (if applicable), the degree of deuteration (isotopic enrichment) can be accurately calculated.[4] The absence of significant proton signals at the labeled positions confirms successful deuteration.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of Propylamine-d5 HCl is expected to show three distinct carbon signals, confirming the presence of the three carbon atoms in the propyl chain.[5]

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the isotopic purity and the distribution of different deuterated species.

  • Electron Ionization Mass Spectrometry (EI-MS): This technique provides a fragmentation pattern that is characteristic of the molecule. The mass spectrum of propylamine shows a prominent base peak at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment resulting from α-cleavage.[1][6] For Propylamine-d5, the analogous fragment, [CD₂ND₂]⁺, would be expected at m/z 34. The molecular ion peak (M+) for propylamine is observed at m/z 59. For Propylamine-d5, the M+ peak would be at m/z 64. By analyzing the relative intensities of the molecular ion peaks corresponding to the different isotopic species (d0 to d5), the isotopic purity can be determined.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): When coupled with a separation technique like liquid chromatography, MS can provide information on both chemical and isotopic purity in a single analysis. This is the technique most commonly used in the application of Propylamine-d5 HCl as an internal standard.

Experimental Protocols

The following are generalized protocols for the determination of isotopic purity. Specific parameters should be optimized for the instrument and software used.

Protocol for Isotopic Purity Determination by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of Propylamine-d5 HCl and dissolve it in a suitable deuterated solvent (e.g., D₂O or CD₃OD) containing a known amount of an internal standard (e.g., maleic acid).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).

  • Data Acquisition: Obtain a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing: Process the spectrum (Fourier transformation, phase correction, and baseline correction).

  • Analysis: Integrate the residual proton signals corresponding to the propyl chain and the signal of the internal standard. Calculate the isotopic enrichment by comparing the relative integral values.

Protocol for Isotopic Distribution Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of Propylamine-d5 HCl in a suitable volatile solvent (e.g., methanol).

  • Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer.

    • GC Column: Select a column suitable for the analysis of volatile amines (e.g., a polar capillary column).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

    • Temperature Program: Develop a temperature program that provides good separation and peak shape for propylamine.

  • MS Acquisition: Operate the mass spectrometer in full scan mode to acquire the mass spectra across the chromatographic peak corresponding to propylamine.

  • Data Analysis:

    • Extract the mass spectrum at the apex of the propylamine peak.

    • Identify the molecular ion cluster (m/z 60-65 for d1-d5 species).

    • Determine the relative abundance of each isotopic species (d0 to d5) by measuring the intensity of their respective molecular ion peaks.

    • Correct for the natural isotopic abundance of ¹³C.

Visualizing the Workflow

The following diagram illustrates the general workflow for the quality control and application of Propylamine-d5 HCl as an internal standard.

Isotopic_Purity_Workflow cluster_QC Quality Control of Propylamine-d5 HCl cluster_Application Application in Bioanalysis Synthesis Synthesis of Propylamine-d5 HCl NMR NMR Analysis (Isotopic Enrichment) Synthesis->NMR MS MS Analysis (Isotopic Purity & Distribution) Synthesis->MS CoA Certificate of Analysis (Specifications) NMR->CoA MS->CoA Standard_Prep Internal Standard Spiking CoA->Standard_Prep Meets Specifications Sample_Prep Sample Preparation (Extraction) Standard_Prep->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Quantification Quantification LCMS_Analysis->Quantification

Caption: Workflow for ensuring the quality and proper use of Propylamine-d5 HCl.

Conclusion

The isotopic and chemical purity of Propylamine-d5 HCl are paramount for its reliable performance as an internal standard in quantitative bioanalysis. A thorough understanding of the potential impurities arising from its synthesis and the rigorous analytical methods used for its characterization is essential for any researcher or drug development professional. By adhering to stringent quality specifications and employing robust analytical techniques, the integrity of pharmacokinetic and other quantitative studies can be confidently upheld. This guide provides the foundational knowledge to empower scientists to critically evaluate and effectively utilize Propylamine-d5 HCl in their pursuit of accurate and reproducible scientific data.

References

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of propylamine analysis of chemical shifts ppm. Retrieved February 27, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanamine. Retrieved February 27, 2026, from [Link]

  • Siuzdak, G., & BelBruno, J. J. (1991). Paper presented at RIS 90, Varese, Italy, 16–21 September 1990. Institute of Physics Conference Series, 114(4).
  • Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine fragmentation pattern. Retrieved February 27, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern. Retrieved February 27, 2026, from [Link]

  • Murphy, J. G., et al. (2007). Secondary organic aerosol formation from primary aliphatic amines with NO3 radical. Atmospheric Chemistry and Physics, 7(23), 6023-6037.
  • ResearchGate. (n.d.). 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C) 1-aminopyrene and (D) end product 4 in DMSO-d6. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Propylamine. PubChem. Retrieved February 27, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 27, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 1-Propylamine (FDB012241). Retrieved February 27, 2026, from [Link]

  • JoVE. (2023, April 30). Mass Spectrometry of Amines. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 27, 2026, from [Link]

  • Request PDF. (2025, August 6). Electroreductive deuteration of N -propynylamides to enamides. Retrieved February 27, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 27, 2026, from [Link]

  • Nanyang Technological University. (n.d.). A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification. Retrieved February 27, 2026, from [Link]

  • ACS Omega. (2019, February 14). Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine. Retrieved February 27, 2026, from [Link]

  • Chemical Communications. (2023, November 28). Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O. Retrieved February 27, 2026, from [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved February 27, 2026, from [Link]

  • BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.6: Synthesis of Amines. Retrieved February 27, 2026, from [Link]

  • Phoenix Scientific. (n.d.). Stable Isotope Standards For Mass Spectrometry. Retrieved February 27, 2026, from [Link]

Sources

Technical Guide: Solubility & Handling of n-Propyl-2,2,3,3,3-d5-amine Hydrochloride

[1]

Part 1: Executive Summary & Core Data[2]

n-Propyl-2,2,3,3,3-d5-amine Hydrochloride (Propylamine-d5 HCl) is a stable isotope-labeled analog of n-propylamine hydrochloride.[1] It is primarily utilized as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis to normalize for matrix effects, extraction efficiency, and ionization variability.

While specific solubility isotherms for the deuterated isotopologue are rarely published due to the compound's high cost and research-scale production, its behavior can be rigorously extrapolated from its non-deuterated analog (

1
Critical Solubility Data
PropertyValue / DescriptionConfidence Level
Water Solubility > 100 mg/mL (at 20°C)High (Based on H-analog)
Appearance White to off-white crystalline solidObserved
Hygroscopicity High (Deliquescent potential)High
Solubility in Methanol SolubleHigh
Solubility in Ether InsolubleHigh

Senior Scientist Note: Do not confuse solubility limit with stability limit. While the salt is highly soluble, aqueous solutions of primary amines can degrade over time due to oxidation or absorption of atmospheric


 (forming carbamates). Store aqueous stocks at -20°C or lower.

Part 2: Physicochemical Profile & Isotopic Causality

To understand the solubility behavior of the d5-analog, we must analyze the structural changes introduced by deuteration and their thermodynamic impact.

Structural Comparison

The "2,2,3,3,3-d5" nomenclature indicates that the terminal ethyl group is fully deuterated, while the methylene group adjacent to the nitrogen remains non-deuterated.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: ~100.60 g/mol (vs. 95.57 g/mol for unlabeled)

The Isotope Effect on Solubility

Does replacing Hydrogen with Deuterium affect solubility?

  • Mechanistic Insight: Deuterium bonds (

    
     or 
    
    
    ) are generally stronger and shorter than Hydrogen bonds due to the lower zero-point energy of the heavier isotope.[1] This can theoretically alter the lattice energy of the crystal and the solvation energy.
  • Practical Reality: For ionic salts like amine hydrochlorides, the dissolution is driven by the high dielectric constant of water and the favorable enthalpy of solvation of the chloride ion and the ammonium cation. The secondary isotope effect (from C-D bonds) on the solubility of this salt is thermodynamically negligible (< 1-2% difference).[1]

Visualization: Structural & Dissolution Dynamics

Gcluster_DissolutionDissolution ProcessSolidSolid State(Crystal Lattice)IonPairSolvated Ions(R-NH3+ ... Cl-)Solid->IonPairLattice EnergyOvercomeWaterSolvent(H2O Molecules)Water->IonPairHydrationFreeIonsFree Ions(R-NH3+) + (Cl-)IonPair->FreeIonsDielectricScreeningNoteDeuteration (C-D)has negligible effecton ionic dissociationNote->Solid

Figure 1: The dissolution pathway of amine salts. The high polarity of water overcomes the crystal lattice energy regardless of the C-D isotopic substitution.

Part 3: Strategic Experimental Protocols

Because deuterated standards are expensive (often sold in 5 mg or 10 mg vials), you cannot afford standard "saturation shake-flask" methods that require excess solute. Instead, use the Gravimetric Dissolution Confirmation method.

Protocol 1: The "Zero-Loss" Stock Preparation

This protocol ensures complete solubilization without risking the loss of the entire vial.

Prerequisites:

  • n-Propyl-2,2,3,3,3-d5-amine HCl (e.g., 10 mg vial)

  • Solvent: HPLC-grade Water or 0.1M HCl (to maintain salt form)

  • Analytical Balance (readability 0.01 mg)

Step-by-Step Methodology:

  • Centrifugation: Spin the manufacturer's vial at 2000 x g for 1 minute to ensure all powder is at the bottom.

  • Solvent Addition: Do not weigh the powder out. Add the solvent directly to the vial.

    • Target Concentration: 1 mg/mL (Free Base Equivalent).

    • Calculation:

      
      [1]
      
  • Vortexing: Vortex for 30 seconds.

  • Visual Confirmation: Hold the vial against a dark background with side-lighting.

    • Pass: Solution is clear, colorless, and free of particulates.

    • Fail: Visible turbidity indicates incomplete dissolution (unlikely at 1 mg/mL).

  • Quantitative Transfer: Transfer the solution to a silanized amber glass vial for storage. Rinse the original vial once with solvent and add to the stock to ensure quantitative recovery.

Protocol 2: Solubility Limit Verification (Micro-Scale)

Use this only if you require concentrations > 50 mg/mL.

  • Weigh 5.0 mg of the d5-salt into a microcentrifuge tube.

  • Add 50

    
    L of water (Target: 100 mg/mL).
    
  • Vortex and sonicate for 5 minutes at ambient temperature.

  • Centrifuge at 10,000 x g for 3 minutes.

  • Inspect for a pellet.

    • No Pellet: Solubility > 100 mg/mL.[2]

    • Pellet: Solubility < 100 mg/mL.

Part 4: Application in LC-MS/MS Bioanalysis[1]

The primary use case for this compound is as an Internal Standard. The solubility data directly impacts the preparation of the Working Internal Standard (WIS) solution.

Workflow for IS Preparation

IS_PrepStockPrimary Stock(1 mg/mL in Water)DilutionDilution Step(MeOH or ACN)Stock->Dilution 1:100 to 1:1000 WISWorking IS Solution(e.g., 100 ng/mL)Dilution->WIS Final Adjustment SampleBiological Sample(Plasma/Urine)WIS->Sample Spike into Matrix

Figure 2: Workflow for converting high-solubility aqueous stock into a working organic solution for protein precipitation.

Solvent Compatibility Warning

While the salt is soluble in water, LC-MS methods often use organic protein precipitation (PPT).[1]

  • Risk: Adding a purely aqueous IS stock to acetonitrile (ACN) can cause salt precipitation if the water content is too low.

  • Mitigation: Ensure the Working IS solution contains at least 10-20% water if the final concentration is high, or rely on the high dilution factor (ng/mL range) where solubility is never an issue.

Part 5: References

  • Sigma-Aldrich. Propylamine hydrochloride Product Sheet (CAS 556-53-6).[1] Retrieved from

  • ChemicalBook. N-Propylamine Hydrochloride Properties and Solubility Data. Retrieved from [1]

  • LGC Standards. n-Propyl-2,2,3,3,3-d5-amine Hydrochloride Product Information. Retrieved from [1]

  • EPA CompTox Dashboard. Propylamine hydrochloride Physicochemical Data. Retrieved from [1]

  • CDN Isotopes. Isotope Labeling and Stability Technical Notes. Retrieved from [1]

n-Propyl-2,2,3,3,3-d5-amine HCl melting point and physical state

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Characterization and Handling of n-Propyl-2,2,3,3,3-d5-amine HCl

Executive Summary

n-Propyl-2,2,3,3,3-d5-amine Hydrochloride is a stable, isotopically labeled primary amine widely utilized in metabolic profiling, mass spectrometry (as an internal standard), and mechanistic kinetic isotope effect (KIE) studies. This guide details the physicochemical properties, specifically the melting point and physical state, of this deuterated isotopologue.[1]

While the unlabelled parent compound (n-propylamine HCl) is well-characterized, the deuterated variant exhibits specific handling requirements due to the high cost of isotopic enrichment and the hygroscopic nature of short-chain amine salts. This document synthesizes data from authoritative chemical databases and theoretical physical chemistry to provide a definitive reference for laboratory researchers.

Chemical Identity & Structure

The precise deuteration pattern is critical for interpreting mass spectral shifts. In this isotopologue, the terminal methyl group and the adjacent methylene group are fully deuterated, while the alpha-methylene group (adjacent to the nitrogen) retains its protons.

ParameterDetail
Chemical Name n-Propyl-2,2,3,3,3-d5-amine Hydrochloride
Synonyms Propylamine-d5 HCl; 1-Aminopropane-d5 HCl
Molecular Formula

Molecular Weight 100.60 g/mol (approx.) vs 95.57 g/mol (unlabelled)
Parent CAS 556-53-6 (Unlabelled n-Propylamine HCl)
Deuteration Pattern Terminal ethyl group (

) is deuterated.[2][3][4][5][6][7] Alpha carbon (

) is protonated.

Physical Properties: Melting Point & State[8]

Physical State
  • Observation: White to off-white crystalline solid.

  • Hygroscopicity: High. Like its non-deuterated parent, this salt is prone to absorbing atmospheric moisture, which can lead to deliquescence (dissolving in absorbed water) if not stored in a desiccator.

Melting Point Analysis

Direct experimental data for specific deuterated salts is often proprietary to batch-specific Certificates of Analysis (CoA). However, the melting point is scientifically anchored to the non-deuterated parent due to the negligible impact of isotopic substitution on the crystal lattice energy of ionic salts.

PropertyUnlabelled Parent (CAS 556-53-6)Deuterated Analog (d5)
Melting Point 160 – 162 °C [1, 2]160 – 163 °C (Predicted/Observed)
Boiling Point (Free Base) 48 °C~46–48 °C
Solubility Highly soluble in water, EthanolIdentical

Technical Insight (The Isotope Effect): Replacing Hydrogen with Deuterium doubles the mass of the atom but has a minimal effect on the van der Waals radius or the electrostatic interactions governing the ionic lattice of the hydrochloride salt. Therefore, the melting point of the d5-variant is physically indistinguishable from the parent compound for standard identification purposes.

Critical Warning: If the melting point is observed below 155°C, the sample is likely wet. Water acts as a freezing point depressant. Vacuum drying is required before MP determination.

Synthesis & Validation Workflow

To understand the placement of the deuterium atoms (2,2,3,3,3-d5), one must visualize the synthesis pathway. The most robust route involves the reduction of deuterated propionitrile.

Synthesis Logic Diagram

SynthesisWorkflow Figure 1: Synthesis Pathway ensuring specific deuteration at positions 2 and 3. Start Propionitrile-d5 (CD3-CD2-CN) Intermediate Free Amine-d5 (CD3-CD2-CH2-NH2) Start->Intermediate Reduction (Adds 2H to C1) Reagent Reduction Agent (LiAlH4 / H+) Reagent->Intermediate Final n-Propyl-2,2,3,3,3-d5-amine HCl (Crystalline Solid) Intermediate->Final Salt Formation SaltForm HCl Gas/Ether SaltForm->Final

Figure 1 Caption: Synthesis Pathway ensuring specific deuteration at positions 2 and 3. The alpha-carbon (C1) gains protons (H) from the reducing agent, preserving the d5 pattern on the ethyl tail.

Experimental Protocols

Handling and Storage
  • Storage: -20°C is recommended for long-term chemical stability, though the salt is stable at room temperature if dry.

  • Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent moisture uptake.

  • Container: Amber glass vials with Teflon-lined caps.

Melting Point Determination (Capillary Method)

This protocol ensures accuracy by eliminating moisture interference.

  • Preparation: Place a small amount (~50 mg) of the d5-amine HCl in a vacuum oven at 40°C for 2 hours.

  • Loading: Pack the dried solid into a glass capillary tube to a height of 2-3 mm. Compact by tapping the tube on a hard surface.

  • Ramping: Insert into the melting point apparatus. Ramp temperature rapidly to 140°C, then decrease ramp rate to 1°C/minute.

  • Observation: Record the temperature of the first liquid droplet (onset) and the disappearance of the last solid crystal (clear point).

    • Acceptance Criteria: Range should be within 160–163°C.

Application: Metabolic Stability Testing

The d5-analog is often used to block metabolic pathways (Deuterium Switch) or as an internal standard.

MetabolicPathway Figure 2: The Kinetic Isotope Effect (KIE) mechanism utilizing n-Propyl-d5-amine. cluster_0 Metabolic Fate Compound Drug Candidate (Propyl-amine moiety) CYP CYP450 Enzymes Compound->CYP MetaboliteH Dealkylation (Fast) (C-H Bond Breakage) CYP->MetaboliteH Unlabelled MetaboliteD Dealkylation (Slow) (C-D Bond Breakage) CYP->MetaboliteD Deuterated (d5) Outcome Increased Half-Life (t1/2) (Kinetic Isotope Effect) MetaboliteD->Outcome C-D Bond is ~6-10x Stronger

Figure 2 Caption: The Kinetic Isotope Effect (KIE) mechanism. Deuteration at the metabolic site slows enzymatic cleavage, extending half-life.

References

  • Merck & Co. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. (Data for n-Propylamine HCl, CAS 556-53-6).[5][8][9]

  • Fisher, M. B., et al. (2006). "The complexities inherent in attempts to decrease drug clearance by blocking sites of CYP-mediated metabolic lability with deuterium." Current Opinion in Drug Discovery & Development, 9(1), 101-109.

Sources

Methodological & Application

The Gold Standard in Bioanalysis: A Detailed Protocol for Using n-Propyl-2,2,3,3,3-d5-amine HCl as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Precision in LC-MS

In the landscape of drug development and clinical research, liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the quantitative analysis of small molecules in complex biological matrices. The inherent sensitivity and selectivity of LC-MS are unparalleled; however, the accuracy and precision of the data can be compromised by several factors, including sample loss during preparation, variability in instrument response, and matrix effects.[1] To mitigate these variables and ensure the generation of reliable and reproducible data, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of n-Propyl-2,2,3,3,3-d5-amine HCl as an internal standard for the accurate quantification of n-propylamine in biological samples. Deuterated internal standards, such as n-Propyl-2,2,3,3,3-d5-amine HCl, are chemically identical to the analyte of interest, with the exception of the substitution of hydrogen atoms with deuterium.[3] This subtle mass difference allows for their differentiation by the mass spectrometer, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process, from extraction to ionization.[1] This co-eluting, yet mass-differentiated, characteristic is the key to correcting for analytical variability and achieving the highest level of data integrity.[2]

The principles and protocols outlined herein are grounded in established bioanalytical method validation guidelines from regulatory bodies such as the European Medicines Agency (EMA), ensuring a scientifically sound and defensible approach.[4][5][6]

Physicochemical Properties of Analyte and Internal Standard

A thorough understanding of the properties of both the analyte and the internal standard is fundamental to method development.

Propertyn-Propylaminen-Propyl-2,2,3,3,3-d5-amine
Chemical Formula C₃H₉NC₃H₄D₅N
Monoisotopic Mass 59.0735 g/mol 64.1049 g/mol
Form n-Propylamine HCln-Propyl-2,2,3,3,3-d5-amine HCl
CAS Number 556-53-6[7]66687-07-8[8]

Experimental Workflow: A Step-by-Step Guide

The following sections detail the protocols for sample preparation, LC-MS analysis, and data processing. The workflow is designed to be robust and adaptable to various biological matrices.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with n-Propyl-d5-amine HCl (IS) sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporation to Dryness supernatant->drydown reconstitute Reconstitution drydown->reconstitute injection Injection onto HILIC Column reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Quantification using Calibration Curve ratio->calibration results Final Concentration calibration->results

Figure 1: Overall experimental workflow for the quantification of n-propylamine.

Protocol 1: Preparation of Stock and Working Solutions

Accurate preparation of standard solutions is paramount for the generation of a reliable calibration curve.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of n-Propyl-2,2,3,3,3-d5-amine HCl and dissolve it in 10 mL of methanol.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of n-Propylamine HCl and dissolve it in 10 mL of methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution 1:100 with methanol.

  • Analyte Working Solution (10 µg/mL): Dilute the analyte stock solution 1:100 with methanol.

Store all stock and working solutions at 2-8°C when not in use.

Protocol 2: Sample Preparation (Plasma)

This protocol utilizes protein precipitation with acetonitrile, a common and effective method for cleaning up plasma samples.[4][9]

  • Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL internal standard working solution to each plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[10]

  • Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC)

Given the polar nature of n-propylamine, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation technique.[11]

ParameterRecommended Condition
Column HILIC, e.g., Amide or Silica-based (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS)

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

The precursor ions will be the protonated molecules [M+H]⁺. The product ions are determined from the fragmentation of the precursor ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
n-Propylamine 60.143.115
n-Propyl-d5-amine 65.148.115

Note: Collision energies should be optimized for the specific instrument to achieve the most stable and intense fragment ion signal.

Method Validation: Ensuring Scientific Rigor

A robust bioanalytical method requires thorough validation to demonstrate its suitability for the intended purpose.[12] Key validation parameters, as stipulated by regulatory guidelines, include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[2]

validation_pillars cluster_validation Bioanalytical Method Validation cluster_outcome Desired Outcome Accuracy Accuracy ReliableData Reliable & Defensible Data Accuracy->ReliableData Precision Precision Precision->ReliableData Selectivity Selectivity Selectivity->ReliableData LLOQ LLOQ LLOQ->ReliableData Stability Stability Stability->ReliableData MatrixEffect Matrix Effect MatrixEffect->ReliableData

Figure 2: Key pillars of bioanalytical method validation.

Discussion: The Rationale Behind the Protocol

The choice of a deuterated internal standard is the most critical decision for mitigating analytical variability. n-Propyl-2,2,3,3,3-d5-amine HCl is an ideal internal standard for n-propylamine as it will co-elute chromatographically and experience the same ionization suppression or enhancement in the mass spectrometer source.[2] The use of HILIC is necessitated by the high polarity of n-propylamine, which would otherwise exhibit poor retention on traditional reversed-phase C18 columns.[11] Protein precipitation with acetonitrile is a simple, fast, and effective method for removing the majority of interfering proteins from plasma samples.[4]

Conclusion: Achieving High-Quality Bioanalytical Data

The use of n-Propyl-2,2,3,3,3-d5-amine HCl as an internal standard in conjunction with a well-validated LC-MS/MS method is essential for the accurate and precise quantification of n-propylamine in biological matrices. The protocols and guidelines presented in this application note provide a robust framework for developing and implementing a reliable bioanalytical assay. Adherence to these principles will ensure the generation of high-quality data that is fit for purpose in both research and regulated environments.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Retrieved from [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Retrieved from [Link]

  • Souza, I. D., & Queiroz, M. E. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 933-941.
  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. (2020, January 11). PubMed. Retrieved from [Link]

  • Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent. Retrieved from [Link]

  • Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. (n.d.). PubMed. Retrieved from [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (2020, November 13). Spectroscopy Online. Retrieved from [Link]

  • Technique: HILIC - Diduco. (n.d.). Retrieved from [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the metabolome. (n.d.). SciSpace. Retrieved from [Link]

  • Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. (2002, July 19). PubMed. Retrieved from [Link]

  • Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. (2020, April 22). IntechOpen. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Targeted quantification of amino acids by dansylation - PMC. (n.d.). Retrieved from [Link]

  • Decreasing matrix effects for accurate analysis of primary aliphatic amines in skin moisturizers using magnetic adsorbent - PMC. (2025, March 17). Retrieved from [Link]

  • Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. (n.d.). Retrieved from [Link]

  • mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film - MDPI. (2024, April 30). Retrieved from [Link]

  • Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui - Pharmaceutical Sciences. (2020, September 20). Retrieved from [Link]

  • HILIC: The Pros and Cons - LCGC International. (2020, November 12). Retrieved from [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC. (2025, August 31). Retrieved from [Link]

  • 2.2.2. Quantitation by HPLC of amines as dansyl derivatives - ResearchGate. (2025, August 7). Retrieved from [Link]

  • mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

  • Propylamine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

Sources

Application Note: Derivatization Strategies for n-Propyl-2,2,3,3,3-d5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive Application Note and Protocol for the analysis and utilization of n-Propyl-2,2,3,3,3-d5-amine Hydrochloride (Propylamine-d5 HCl).

While this compound is occasionally analyzed for its own purity, its primary utility in pharmaceutical R&D is as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of n-propylamine (a nitrosamine precursor) or N-nitrosodipropylamine (NDPA).

Executive Summary

n-Propyl-2,2,3,3,3-d5-amine Hydrochloride (


) is a critical reference standard used to track trace alkylamine impurities in active pharmaceutical ingredients (APIs). Because primary short-chain amines lack chromophores and are highly polar/volatile, direct analysis is often irreproducible.

This guide details two validated derivatization protocols—Dansylation for LC-MS/MS and Pentafluorobenzoylation for GC-MS —that transform this volatile salt into a stable, ionizable, and hydrophobic species suitable for sub-ppm quantification.

Compound Profile
PropertyDetail
Chemical Name n-Propyl-2,2,3,3,3-d5-amine Hydrochloride
Structure

Molecular Weight ~100.60 g/mol (Salt); ~64.14 g/mol (Free Base)
pKa ~10.7 (Amine)
Critical Handling Hygroscopic.[1] Must be liberated to free base in situ for derivatization.

Mechanistic Strategy & Causality

Why Derivatize?
  • Volatility Management: Free propylamine boils at ~48°C. Direct injection leads to evaporative losses and poor precision. Derivatization increases molecular weight and boiling point.

  • Ionization Enhancement:

    • LC-MS: Short alkyl chains do not retain on C18 columns and ionize poorly. Dansylation adds a hydrophobic naphthyl group and a tertiary amine, increasing ESI response by >100-fold.

    • GC-MS: The free amine tails on silica columns due to hydrogen bonding. Acylation caps the polar

      
       group, improving peak shape and thermal stability.
      
  • Salt Neutralization: The HCl salt is unreactive to nucleophilic attack. All protocols below include a Base-Mediated Liberation Step to generate the nucleophilic

    
     species.
    
Isotopic Integrity

The deuterium labels are located on the terminal methyl and methylene carbons (


 bonds). Unlike 

labels, these are non-exchangeable in aqueous buffers, ensuring the internal standard retains its mass shift (

) throughout the extraction and derivatization process.

Protocol A: Dansylation for LC-MS/MS (High Sensitivity)

Best for: Ultra-trace quantification (<10 ppb) in complex aqueous matrices or API solutions.

Reagents
  • Internal Standard Spiking Solution: 10 µg/mL n-Propyl-d5-amine HCl in Methanol.

  • Derivatizing Agent: Dansyl Chloride (DNS-Cl), 5 mg/mL in Acetone.

  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 10.0 (Crucial for free-basing).
    
  • Quenching Agent: 0.1 M Ammonium Hydroxide or Methylamine.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 50 mg of API in 1.0 mL of water/methanol (50:50).

    • Add 20 µL of Internal Standard Spiking Solution (Propylamine-d5).

  • Base Liberation & Buffering:

    • Add 500 µL of Sodium Bicarbonate Buffer (pH 10).

    • Mechanism:[2][3] The high pH drives the equilibrium from

      
       to 
      
      
      
      , enabling the reaction.
  • Derivatization Reaction:

    • Add 500 µL of Dansyl Chloride solution.

    • Vortex for 30 seconds.

    • Incubate at 60°C for 15 minutes in a heating block.

    • Note: Protect from light (Dansyl derivatives are light-sensitive).

  • Quenching:

    • Add 50 µL of Ammonium Hydroxide to consume excess DNS-Cl reagents, preventing column fouling.

  • Analysis:

    • Centrifuge (10,000 x g, 5 min) and inject supernatant onto LC-MS/MS.

Visual Workflow (Protocol A)

DansylationWorkflow Salt Propyl-d5-amine (HCl Salt) Buffer Add NaHCO3 (pH 10) Salt->Buffer Neutralization FreeBase Free Amine (R-NH2) Buffer->FreeBase DNS Add Dansyl-Cl (60°C, 15 min) FreeBase->DNS Nucleophilic Attack Derivative Dansyl-Propyl-d5 (Stable Sulfonamide) DNS->Derivative Sulfonylation LCMS LC-MS/MS Analysis Derivative->LCMS

Figure 1: Dansylation workflow converting the non-retentive salt into a hydrophobic, ionizable sulfonamide.

Protocol B: Pentafluorobenzoylation for GC-MS

Best for: Volatile impurity profiling and laboratories without LC-MS capability.

Reagents
  • Derivatizing Agent: Pentafluorobenzoyl Chloride (PFB-Cl).

  • Base/Catalyst: Pyridine (anhydrous).

  • Extraction Solvent: Toluene or Hexane.

Step-by-Step Methodology
  • Liberation:

    • Place 1.0 mL of sample (containing Propyl-d5 IS) into a headspace vial.

    • Add 100 µL of 10 M NaOH .

    • Critical: This releases the volatile free amine into the headspace/solution interface.

  • Extraction (Schotten-Baumann conditions):

    • Immediately add 500 µL of Toluene containing 1% Pyridine.

    • Vortex vigorously for 1 minute to extract the free amine into the organic phase.

  • Derivatization:

    • Add 20 µL of PFB-Cl directly to the organic layer.

    • Cap and incubate at 60°C for 30 minutes .

  • Cleanup:

    • Add 1.0 mL of 5% NaHCO3 solution to the vial and vortex (removes acidic byproducts).

    • Transfer the top organic layer to a GC vial.

Visual Workflow (Protocol B)

GC_Derivatization Sample Sample + Propyl-d5 HCl Base Add NaOH + Toluene Sample->Base Extract Phase Separation (Amine in Toluene) Base->Extract Partitioning React Add PFB-Cl (60°C, 30m) Extract->React Acylation Clean Wash with NaHCO3 React->Clean Remove Acid GC Inject Organic Layer (GC-MS) Clean->GC

Figure 2: Biphasic derivatization strategy for GC-MS analysis.

Data Interpretation & QC

Mass Transitions (MRM)

For LC-MS/MS (Dansyl Derivatives), use the following transitions. The "d5" shift ensures no crosstalk with the native analyte.

AnalytePrecursor Ion (m/z)

Product Ion (m/z)Collision Energy (eV)
Propylamine (Native) 293.1170.1 (Dansyl fragment)25
Propylamine-d5 (IS) 298.1 170.1 25
Propylamine-d5 (IS) 298.1157.0 (Secondary)35

Note: The Dansyl moiety (m/z 170) is a common fragment. Ensure chromatographic separation from other amine derivatives.

Troubleshooting Guide
  • Low Recovery of IS:

    • Cause: Incomplete free-basing.

    • Fix: Check pH of buffer.[4] It must be >10.0 (above the pKa of 10.7 is ideal, but 10.0 usually suffices for kinetic extraction).

  • Peak Tailing (GC):

    • Cause: Residual moisture in toluene or incomplete derivatization.

    • Fix: Dry organic layer with

      
       before injection.
      

References

  • US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, 2021. Link

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/409815/2020, 2020. Link

  • Moldoveanu, S. C., & David, V. "Derivatization Methods in GC and GC/MS." IntechOpen, 2019. Link

  • Sigma-Aldrich. "Derivatization Agents for LC/MS – An Improved Detection of Estrogens and Amines." Application Note, 2022. Link

  • Cayman Chemical. "Nitrosamine Analytical Standards & Solutions." Product Guide, 2023. Link

Sources

Trace Quantification of Propylamine in Pharmaceutical APIs using n-Propyl-2,2,3,3,3-d5-amine HCl as a Precision Tracer

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-GCMS-2026-04

Methodology for Nitrosamine Precursor Control (NDPA Mitigation)

Executive Summary

In the wake of global regulatory actions (FDA, EMA) concerning nitrosamine impurities, the control of secondary and primary amine precursors has become a critical quality attribute for Active Pharmaceutical Ingredients (APIs). Propylamine is a direct precursor to N-Nitrosodipropylamine (NDPA) , a potent mutagen.

This application note details a robust GC-MS method for the quantification of trace propylamine (ppm/ppb levels) in drug substances. The method utilizes n-Propyl-2,2,3,3,3-d5-amine HCl as a stable isotope-labeled internal standard (SIL-IS). Unlike generic internal standards, this specific d5-analog provides exact retention time matching and compensation for matrix effects, extraction efficiency, and derivatization variability.

Key Benefits:

  • Regulatory Compliance: Aligns with USP <1469> and ICH M7 concepts for mutagenic impurity control.

  • High Specificity: Uses Pentafluoropropionic Anhydride (PFPA) derivatization to enhance volatility and mass spectral distinctiveness.

  • Precision: The d5-tracer corrects for the high volatility and reactivity losses common to low-molecular-weight amines.

Chemical Background & Tracer Logic
The Target & The Tracer
FeatureTarget AnalyteInternal Standard (Tracer)
Name n-Propylaminen-Propyl-2,2,3,3,3-d5-amine HCl
Formula


MW (Free Base) 59.11 g/mol ~64.14 g/mol
Isotope Shift -+5 Da
Role Nitrosamine PrecursorMass/Recovery Correction

Why "2,2,3,3,3-d5"? The deuterium labeling is located on the


 and 

carbons (the terminal ethyl group). This placement is strategically chosen to avoid deuterium exchange at the

-carbon (adjacent to nitrogen) or the amine protons, which can occur under acidic/basic conditions used during extraction. This ensures the mass signature remains intact throughout the sample preparation.
Derivatization Strategy

Direct injection of small primary amines leads to severe peak tailing due to silanol interactions and poor retention on standard columns. We utilize Pentafluoropropionic Anhydride (PFPA) to form stable, volatile amides.

Reaction:



Experimental Protocol
3.1 Reagents & Materials
  • API Sample: Target drug substance (finely powdered).

  • IS Stock: n-Propyl-2,2,3,3,3-d5-amine HCl (1 mg/mL in Methanol).

  • Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA).[1][2][3][4]

  • Solvents: Ethyl Acetate (anhydrous), 0.1 M HCl, 1.0 M NaOH, Sodium Bicarbonate (

    
    ).
    
3.2 Sample Preparation Workflow

Step 1: Dissolution & Spiking

  • Weigh 100 mg of API into a 20 mL headspace vial or centrifuge tube.

  • Add 5 mL of 0.1 M HCl (Acidic pH ensures amine stays protonated and non-volatile).

  • Spike with 50 µL of IS Stock (d5-amine). Vortex to mix.

Step 2: Base Liberation & Extraction

  • Add 2 mL of Ethyl Acetate .

  • Add 1 mL of 1.0 M NaOH (pH > 12 to deprotonate amine:

    
    ).
    
  • Immediately cap and shake vigorously for 5 minutes.

  • Centrifuge at 3000 rpm for 3 minutes to separate layers.

Step 3: Derivatization

  • Transfer 1 mL of the upper organic layer (Ethyl Acetate) to a clean, dry reaction vial.

  • Add 50 µL of PFPA . Cap tightly.

  • Incubate at 50°C for 30 minutes .

Step 4: Cleanup & Injection

  • Cool to room temperature.

  • Add 1 mL of 5%

    
      solution (to neutralize excess acid/anhydride). Vortex briefly.
    
  • Transfer the top organic layer to a GC vial with a glass insert.

  • Inject 1 µL into GC-MS.

GC-MS Method Parameters
Gas Chromatography (Agilent 7890/8890 or equivalent)
ParameterSettingRationale
Column DB-624UI or VF-624ms (30m x 0.25mm x 1.4µm)Thick film cyanopropyl phase retains volatiles and separates residual solvents.
Inlet Split/Splitless (Split 1:10 recommended)Split injection improves peak shape for derivatized amines; Splitless for trace (<1 ppm) work.
Inlet Temp 240°CEnsures rapid vaporization of the amide derivative.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard carrier.
Oven Program 40°C (hold 2 min)

15°C/min

240°C (hold 3 min)
Low initial temp is critical to trap the volatile derivative.
Mass Spectrometry (Single Quadrupole)
  • Mode: SIM (Selected Ion Monitoring)[3]

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Solvent Delay: 3.5 min (Must determine experimentally to avoid Ethyl Acetate peak).

SIM Table (Target Ions):

CompoundDerivative MWQuant Ion (m/z)Qualifier Ions (m/z)
Propylamine-PFP 205205 (M+)119 (

), 176
d5-Propylamine-PFP 210210 (M+)119 (

), 181

Note: If the molecular ion (205/210) is weak in your specific source configuration, use the M-29 (loss of ethyl) or M-15 fragments, ensuring the d5 shift is tracked.

Visualized Workflows
Figure 1: Analytical Workflow Logic

This diagram illustrates the critical path from sample dissolution to data acquisition, highlighting where the d5-tracer integrates to ensure data integrity.

G Start API Sample (Solid) Acid Dissolution (0.1M HCl) Start->Acid Spike Add Tracer (d5-Propylamine) Acid->Spike Internal Std Integration Base Basify (NaOH) & Add EtOAc Spike->Base Extract LLE Extraction (Isolate Organic) Base->Extract Deriv Derivatization (PFPA @ 50°C) Extract->Deriv Amine-PFP Formation Wash Neutralization (NaHCO3) Deriv->Wash GCMS GC-MS Analysis (SIM Mode) Wash->GCMS

Caption: Step-by-step extraction and derivatization protocol ensuring the tracer experiences the exact same physical conditions as the analyte.

Figure 2: The Mechanistic Role of the d5-Tracer

Why is the d5-tracer superior to a generic standard? This diagram explains the error-correction mechanism.

Logic Source Sources of Error Evap Evaporative Loss (High Volatility) Source->Evap DerivVar Incomplete Derivatization Source->DerivVar Matrix Matrix Suppression (API Interference) Source->Matrix Correction d5-Tracer Correction Evap->Correction Affects d0 & d5 equally DerivVar->Correction Affects d0 & d5 equally Matrix->Correction Co-elutes perfectly Result Accurate Quantitation (Ratio: Area_Nat / Area_d5) Correction->Result

Caption: The self-validating nature of the method: The d5-tracer mirrors all losses and inefficiencies, normalizing the final result.

Method Validation & Quality Control

To ensure this method meets ICH Q2(R1) standards for pharmaceutical analysis, the following criteria must be met:

  • System Suitability:

    • Inject the d5-IS blank. Ensure no interference at m/z 205 (Native mass).

    • Inject a standard mix.[5] Resolution between solvent front and Propylamine-PFP must be > 1.5.

  • Linearity:

    • Range: 0.1 ppm to 50 ppm (relative to API concentration).

    • Calibration: Plot Area Ratio (

      
      ) vs. Concentration Ratio.
      
    • 
       must be 
      
      
      
      .[6]
  • Accuracy (Recovery):

    • Spike API samples at 50%, 100%, and 150% of target limit.

    • Acceptance: 80-120% recovery. Note: The d5-IS is crucial here; absolute recovery may be low (e.g., 60%) due to volatility, but the ratio-corrected accuracy must be high.

  • Sensitivity (LOQ):

    • Target LOQ:

      
       ppm (based on typical nitrosamine precursor limits).
      
    • S/N ratio at LOQ

      
      .
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Loss of volatile amine during extraction.Ensure pH > 12 before extraction. Keep samples cold. Do not evaporate the Ethyl Acetate to dryness; inject directly.
Peak Tailing Active sites in liner or column.Use Ultra-Inert (UI) liners with wool. Trim column. Ensure excess PFPA is neutralized.
Carryover High boiling byproducts of PFPA.Increase final bake-out temp of GC run. Use solvent washes (DCM/MeOH) for the syringe.
No Peaks Water in derivatization step.PFPA hydrolyzes in water. Ensure Ethyl Acetate layer is dry (use

drying step if necessary).
References
  • US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry."[7][8][9][10] FDA.gov, 2024. [Link]

  • National Institutes of Health (NIH). "Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Biogenic Amines." PubMed Central, 2023. [Link]

  • Restek Corporation. "Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS." Restek Resource Hub, 2021. [Link]

Sources

Application Note: High-Efficiency Amide Coupling of Deuterated Propylamine Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The strategic incorporation of deuterium into pharmaceutical compounds has become a cornerstone of modern drug design. By replacing protium (


H) with deuterium (

H) at metabolic hotspots, drug developers leverage the Deuterium Kinetic Isotope Effect (DKIE) . Because the C–D bond is fundamentally stronger than the C–H bond, the activation energy required for cytochrome P450-mediated oxidation increases, thereby slowing down drug metabolism, extending the therapeutic half-life, and reducing the formation of toxic metabolites[1].

Propylamine motifs are ubiquitous in drug structures, often serving as side chains or C-terminal end-capping groups in peptide therapeutics. However, handling deuterated propylamine presents specific synthetic challenges. To prevent volatility and degradation, it is commercially supplied as a stable hydrochloride salt (e.g., propylamine-


 HCl). Successfully coupling this salt to a peptide's C-terminus requires a highly optimized, base-mediated protocol that liberates the free amine in situ while completely suppressing the epimerization of the C-terminal amino acid.

Mechanistic Causality in Reagent Selection

Standard Solid-Phase Peptide Synthesis (SPPS) often relies on massive stoichiometric excesses (5–10 equivalents) of amines to drive reactions to completion. When utilizing expensive isotopically labeled reagents, this brute-force approach is economically unviable. Therefore, the choice of coupling reagent and base must be mechanistically flawless to ensure near-quantitative yields with near-equimolar stoichiometry.

Why HATU?

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier coupling reagent for sterically hindered or precious amines. The mechanism begins with the base deprotonating the carboxylic acid, which then attacks the electron-deficient carbon of HATU. This forms a highly reactive intermediate that rapidly reacts with the liberated HOAt anion to generate an OAt (7-azabenzotriazole) active ester [2].

Crucially, the pyridine nitrogen within the HOAt leaving group acts as an internal base. It forms an intramolecular hydrogen bond with the incoming deuterated propylamine, effectively anchoring the nucleophile and accelerating the amidation process. This "neighboring group participation" outpaces the formation of oxazolone intermediates, thereby strictly suppressing the epimerization (racemization) of the C-terminal chiral center[3].

Why DIPEA?

N,N-Diisopropylethylamine (DIPEA) is a sterically hindered tertiary base. It is selected over smaller bases (like triethylamine) because its bulk prevents it from acting as a competing nucleophile. In this protocol, DIPEA serves a dual purpose:

  • It deprotonates the peptide's carboxylic acid to initiate HATU activation.

  • It neutralizes the deuterated propylamine hydrochloride salt, liberating the nucleophilic free amine required for the coupling step[4].

G A Peptide Carboxylic Acid (R-COOH) B HATU + DIPEA (Base-Mediated Activation) A->B C OAt Active Ester (Highly Reactive Intermediate) B->C Fast G Amide Bond Formation (Intramolecular H-Bond Assisted) C->G D Deuterated Propylamine·HCl (Stable Salt Form) E DIPEA (In Situ Neutralization) D->E F Free Deuterated Propylamine (Nucleophile) E->F -DIPEA·HCl F->G H Deuterated Peptide Amide (Target Product) G->H High Yield (>95%)

Workflow of base-mediated activation and coupling of deuterated propylamine HCl.

Quantitative Data Summaries

To maximize the efficiency of the isotopic label, the reaction conditions must be tightly controlled. The tables below summarize the comparative efficacy of coupling reagents and the optimized stoichiometry for this specific workflow.

Table 1: Comparative Efficacy of Coupling Reagents for Alkylamine Hydrochloride Salts

Coupling ReagentActive Ester IntermediateEpimerization RiskTypical YieldCost-Efficiency for Isotopic Labeling
HATU / DIPEA OAt (7-azabenzotriazole) Very Low >95% High (Maximizes deuterated amine use)
EDC / HOBtOBt (benzotriazole)Moderate70-85%Low (Requires excess amine)
PyBOP / NMMOBt (benzotriazole)Low80-90%Moderate

Table 2: Optimized Stoichiometry for Deuterated Propylamine HCl Coupling

ReagentEquivalent (eq.)Mechanistic Function
Peptide Carboxylic Acid1.0Limiting substrate (Assumes peptide is the highest-value component).
HATU1.1Activating agent. Slight excess ensures complete conversion to OAt ester.
Deuterated Propylamine·HCl1.2Nucleophile. Slight excess drives the reaction to completion.
DIPEA3.5 - 4.0Base. (1.5 eq for acid activation + 2.0 eq for complete salt neutralization).

Note: If the deuterated amine is the most precious component in your specific synthesis, invert the stoichiometry: use 1.0 eq of the amine salt and 1.2 eq of the peptide.

Optimized Experimental Protocol

This protocol is designed as a self-validating system . A common pitfall in HATU couplings is the direct reaction of the coupling reagent with the free amine, which forms an unreactive guanidinium byproduct. To prevent this, the carboxylic acid must be pre-activated before the amine is introduced.

Step 1: Preparation
  • Weigh the fully protected peptide featuring a free C-terminal carboxylic acid (1.0 eq) into an oven-dried reaction vial equipped with a magnetic stir bar.

  • Dissolve the peptide in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M. Ensure the solution is under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath to control the initial exothermic activation.

Step 2: Pre-Activation (Self-Validation Step 1)
  • Add DIPEA (2.0 eq) to the peptide solution, followed immediately by HATU (1.1 eq).

  • Stir the mixture at 0 °C for 5 to 10 minutes.

  • Validation Check: Remove a 1 µL aliquot, quench it in 100 µL of methanol, and analyze via LC-MS. The presence of the peptide methyl ester mass confirms that the highly reactive OAt active ester has successfully formed[2].

Step 3: Amine Neutralization & Coupling
  • In a separate, clean vial, suspend the deuterated propylamine hydrochloride (1.2 eq) in a minimal volume of anhydrous DMF.

  • Add DIPEA (1.5 to 2.0 eq) to this suspension and vortex thoroughly. This step neutralizes the HCl salt, liberating the nucleophilic free amine[4].

  • Add the neutralized deuterated amine solution dropwise to the pre-activated peptide mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature.

Step 4: Reaction Monitoring (Self-Validation Step 2)
  • Stir the reaction at room temperature for 1 to 2 hours.

  • Validation Check: Monitor the reaction progress via LC-MS. The reaction is complete when the OAt-ester intermediate is fully consumed and the chromatogram is dominated by the target mass (accounting for the

    
     shift corresponding to the specific number of deuterium atoms, e.g., +7 Da for 
    
    
    
    ).
Step 5: Workup and Isolation
  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 times the DMF volume).

  • Wash the organic layer sequentially with:

    • 5% aqueous LiCl solution (3 times) — Critical for pulling DMF out of the organic phase.

    • Saturated aqueous NaHCO

      
       (2 times) — Removes residual HOAt and unreacted acid.
      
    • Brine (1 time).

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude deuterated peptide amide.

References

  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 Journal of Medicinal Chemistry - ACS Publications URL
  • Epimerisation in Peptide Synthesis PMC - NIH URL
  • Amine to Amide Mechanism - HATU Common Organic Chemistry URL
  • US20230107723A1 - Deuterated pharmaceutical compositions and methods of treating cardiovascular diseases Google Patents URL

Sources

Topic: Recommended Storage Conditions for the Long-Term Stability of Propylamine-d5 Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

Propylamine-d5 hydrochloride is a deuterated stable isotope-labeled compound critical for use as an internal standard in quantitative bioanalytical studies using mass spectrometry. The accuracy and reproducibility of such studies are contingent upon the chemical and isotopic purity of the standard. This document provides a comprehensive technical guide to the optimal storage conditions, potential degradation pathways, and a detailed protocol for conducting a long-term stability study of Propylamine-d5 hydrochloride. The recommendations herein are synthesized from established principles of chemical stability, guidelines from the International Council for Harmonisation (ICH), and empirical data to ensure the integrity of the material throughout its lifecycle.

Introduction and Scientific Background

The strategic replacement of hydrogen with its stable, heavier isotope deuterium is a powerful technique in drug development and metabolism studies.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon that can alter metabolic pathways and is leveraged in pharmacokinetic studies.[2] Propylamine-d5 hydrochloride (C₃H₅D₅ClN) is the deuterated analogue of propylamine hydrochloride, commonly used as an internal standard for the precise quantification of its non-labeled counterpart.[3]

The integrity of any analytical standard is paramount. For deuterated compounds, stability encompasses two aspects:

  • Chemical Stability: The resistance of the molecule to degradation into other chemical species.

  • Isotopic Stability: The resistance of the C-D bonds to hydrogen-deuterium (H-D) exchange, which would compromise its isotopic purity and mass spectrometric response.[2]

This guide explains the causality behind recommended storage choices and provides a robust, self-validating protocol for researchers to confirm the stability of their own material.

Intrinsic Stability and Physicochemical Properties

Propylamine-d5 hydrochloride is a white to off-white crystalline powder.[4][5] The hydrochloride salt form confers greater stability and easier handling compared to the free amine, which is a volatile and flammable liquid.[6]

Several factors influence its long-term stability:

  • Hygroscopicity: The non-deuterated analogue, propylamine hydrochloride, is known to be hygroscopic.[7] Moisture absorption is a primary concern as it can lead to physical caking and create an aqueous microenvironment that may facilitate degradation or H-D exchange.

  • Light Sensitivity: As with many organic molecules, exposure to high-energy light (UV/Vis) can catalyze photolytic degradation.[8][9]

  • Thermal Stress: Elevated temperatures accelerate the kinetics of all chemical degradation reactions.

  • Atmosphere: The amine functional group can be susceptible to oxidation, especially in the presence of atmospheric oxygen.[8] Storing under an inert atmosphere like nitrogen or argon is a crucial preventative measure.[1]

Recommended Storage Conditions

To preserve the chemical and isotopic integrity of Propylamine-d5 hydrochloride, a multi-faceted approach to storage is required. The following conditions are based on a synthesis of supplier recommendations and ICH guidelines for stable small molecules.[5][8][10]

ParameterCondition TypeTemperatureRelative Humidity (RH)AtmosphereLight ConditionRationale & Expert Insights
Long-Term Storage (Optimal) Recommended2-8°C < 40% RH (or in desiccator) Inert Gas (Argon/Nitrogen) Protected from Light (Amber Vial) This combination provides the highest level of protection. Refrigeration drastically slows degradation kinetics, a dry and inert atmosphere prevents hygroscopic effects and oxidation, and amber vials block photolytic reactions.[1][8] This is the gold standard for preserving high-purity reference materials.
Working Stock AcceptableControlled Room Temperature (20-25°C)As low as possibleInert Gas (Argon/Nitrogen)Protected from Light (Amber Vial)For routine use, storage at CRT is acceptable for shorter periods. The critical factors remain protection from moisture, oxygen, and light.[4] Always allow the container to equilibrate to room temperature before opening to prevent condensation.[8]
Accelerated Stability Study Stress40°C ± 2°C75% RH ± 5% RHAmbient AirProtected from LightThese ICH-defined stress conditions are used to predict long-term stability and identify potential degradation products quickly.[10][11] Failure under these conditions triggers the need for intermediate testing.

Potential Degradation Pathways

Understanding potential degradation is key to designing effective storage and stability-indicating analytical methods. The primary risks to Propylamine-d5 hydrochloride are environmental.

Figure 1: Potential Degradation Pathways substance Propylamine-d5 Hydrochloride (Stable Crystalline Solid) proc_photo Photodegradation proc_hygro Hygroscopic Absorption & Deliquescence proc_oxid Oxidation stress_light Light (UV/Vis Energy) stress_light->proc_photo stress_moisture Atmospheric Moisture (H₂O) stress_moisture->proc_hygro stress_oxygen Atmospheric Oxygen (O₂) stress_oxygen->proc_oxid prod_photo Photolytic Impurities proc_photo->prod_photo prod_hygro Physical State Change (Caked/Wet Solid) proc_hygro->prod_hygro prod_oxid Oxidative Impurities (e.g., N-oxide derivatives) proc_oxid->prod_oxid

Caption: Potential environmental factors leading to the degradation of Propylamine-d5 HCl.

Protocol: Long-Term Stability Study (ICH-Informed)

This protocol outlines a self-validating system to formally establish the re-test period for a specific batch of Propylamine-d5 hydrochloride.

Objective

To evaluate the chemical and isotopic stability of Propylamine-d5 hydrochloride under long-term and accelerated storage conditions as defined by ICH guidelines to establish a re-test period.[12]

Materials & Equipment
  • Propylamine-d5 hydrochloride (minimum of 3 batches, if available)

  • Type I amber glass vials with PTFE-lined screw caps

  • Controlled environment stability chambers (e.g., 25°C/60%RH and 40°C/75%RH)

  • Refrigerator (2-8°C)

  • Analytical balance

  • HPLC or UPLC system with UV and/or CAD detector

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for isotopic purity

  • Karl Fischer titrator for water content

  • Volumetric flasks and pipettes

  • HPLC-grade solvents

Experimental Workflow

Figure 2: Experimental Workflow for Stability Study node_start Receive & Perform Initial (T=0) Analysis node_prep Aliquot Samples into Amber Glass Vials (Headspace flushed with N₂) node_start->node_prep node_storage Place Samples into Stability Chambers node_prep->node_storage node_lt Long-Term 25°C / 60% RH node_storage->node_lt node_acc Accelerated 40°C / 75% RH node_storage->node_acc node_pull Pull Samples at Scheduled Time Points node_lt->node_pull 0, 3, 6, 9, 12, 18, 24 months node_acc->node_pull 0, 3, 6 months node_analyze Perform Full Suite of Analytical Tests node_pull->node_analyze node_eval Evaluate Data vs. Acceptance Criteria node_analyze->node_eval node_end Determine Re-Test Period or Continue Study node_eval->node_end

Caption: A step-by-step workflow for conducting a formal stability study.

Step-by-Step Methodology
  • Initial Analysis (T=0):

    • Before initiating the study, perform a complete analysis of a representative sample from the batch. This is the baseline against which all future time points will be compared.

    • Tests: Appearance, Assay (by HPLC), Purity/Related Substances (by HPLC), Isotopic Purity (by LC-MS), and Water Content (by Karl Fischer).

  • Sample Preparation and Storage:

    • Aliquot a sufficient quantity of Propylamine-d5 hydrochloride for each time point into individual, pre-labeled amber glass vials. A typical amount is 5-10 mg per vial.

    • Gently flush the headspace of each vial with an inert gas (e.g., nitrogen or argon) before tightly securing the PTFE-lined cap. This minimizes exposure to atmospheric oxygen and moisture.[1]

    • Place the prepared vials into the designated stability chambers:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH[11]

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[11]

  • Testing Schedule (Pull Points):

    • At each scheduled time point, remove the designated vials from the chambers.

    • Long-Term Schedule: 0, 3, 6, 9, 12, 18, 24, and 36 months.[11]

    • Accelerated Schedule: 0, 3, and 6 months.[11]

    • Allow vials to equilibrate to ambient laboratory temperature for at least 1 hour before opening to prevent water condensation.[8]

  • Analysis at Each Time Point:

    • Perform the same full suite of analytical tests as conducted at T=0.

    • Appearance: Visually inspect for any changes in color or physical state (e.g., caking, melting).

    • Assay & Purity: Use a validated, stability-indicating HPLC method capable of separating the main peak from any potential degradants.

    • Isotopic Purity: Analyze by high-resolution mass spectrometry. Monitor the relative abundance of the deuterated species versus any M+0 or other isotopologues to detect H-D exchange.

    • Water Content: Measure using Karl Fischer titration to monitor for moisture ingress.

Acceptance Criteria (Self-Validating System)

A "significant change" is defined as a failure to meet the established specifications.[13] While specifications may vary, typical acceptance criteria for a high-purity standard are:

TestAcceptance Criteria
Appearance White to off-white crystalline powder, no change from T=0
Assay 98.0% - 102.0%
Individual Impurity Not more than 0.2%
Total Impurities Not more than 1.0%
Isotopic Purity No significant decrease from T=0 value (e.g., < 1.0% change)
Water Content Not more than 0.5%

If a significant change is observed during the accelerated study, testing at an intermediate condition (e.g., 30°C / 65% RH) should be initiated.[10] The re-test period is determined by the last time point at which the material meets all acceptance criteria under the long-term storage condition.

Conclusion

The long-term stability of Propylamine-d5 hydrochloride is robust when appropriate precautions are taken. The greatest risks are environmental: moisture, oxygen, and light. By implementing the optimal long-term storage condition of 2-8°C in a tightly sealed amber vial under an inert atmosphere , researchers can ensure the chemical and isotopic integrity of this critical analytical standard. For regulatory purposes and to formally establish a re-test date, conducting a formal stability study according to the detailed protocol is essential. This ensures the continued accuracy and reliability of quantitative data generated using this material.

References

  • BenchChem. (2025). Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability.
  • Veeprho. (2025). Complete Guide to ICH Stability Testing for APIs & FPPs. YouTube.
  • BenchChem. (2025).
  • BenchChem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
  • Cabral-Marques, H. M., & Almeida, I. F. (2022).
  • Fisher Scientific. (2025).
  • International Council for Harmonis
  • European Medicines Agency (EMA). (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
  • ResearchGate. (2017).
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • National Institutes of Health (NIH). PubChem Compound Summary for CID 11165, Propylamine hydrochloride.
  • MedChemExpress. Propan-1-amine-dd5 hydrochloride.
  • Chemdad Co., Ltd. N-PROPYLAMINE HYDROCHLORIDE.
  • ChemicalBook. N-PROPYLAMINE HYDROCHLORIDE | 556-53-6.
  • NOAA. CAMEO Chemicals: PROPYLAMINE.
  • Haihang Industry. N-Propylamine Hydrochloride Cas 556-53-6.
  • Wikipedia. Propylamine.
  • ResearchGate. (2017). Propylamine react with HCl ? it will be formed solid or not?.
  • ZAMRA. Guidelines for stability testing of pharmaceutical products containing well established drug substances.
  • PubMed. (1993). Degradation kinetics of phentolamine hydrochloride in solution.
  • MedCrave. (2016).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing of n-Propyl-2,2,3,3,3-d5-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Chromatographic Method Development. This guide is designed for researchers, analytical scientists, and drug development professionals facing severe peak shape deformations when analyzing n-Propyl-2,2,3,3,3-d5-amine HCl .

Because this analyte is a small, highly polar, deuterated primary aliphatic amine, it is notoriously difficult to retain and resolve symmetrically using standard Reversed-Phase Liquid Chromatography (RP-LC). This guide bypasses generic advice to provide a mechanistic breakdown of why tailing occurs and delivers self-validating protocols to definitively solve it.

Part 1: Analyte Profiling & Quantitative Metrics

Before troubleshooting, we must define the physicochemical boundaries of the analyte and the mathematical definitions of chromatographic failure.

Table 1: Physicochemical Profile & Chromatographic Implications
PropertyQuantitative ValueChromatographic Implication
Chemical Nature Primary aliphatic amineHighly basic; prone to strong secondary ion-exchange interactions with stationary phase silanols.
pKa ~10.5 - 10.7Remains fully protonated (cationic) across standard pH ranges (2.0 - 8.0), driving electrostatic tailing.
LogP (Octanol/Water) ~0.48 (Estimated)Extremely hydrophilic. Will elute in the void volume (

< 1) on standard C18 reversed-phase columns.
Salt Form Hydrochloride (HCl)Dissociates entirely in solution; requires buffer capacity to prevent localized pH shifts during injection.
Table 2: Quantitative Metrics for Peak Tailing [1.16][1]
MetricFormulaIdeal ValueTroubleshooting Threshold
Asymmetry Factor (

)

(at 10% peak height)
1.0> 1.2 (Investigate) / > 1.5 (Unacceptable)
USP Tailing Factor (

)

(at 5% peak height)
1.0> 1.5 (Fails system suitability)
Retention Factor (

)

2.0 - 10.0< 2.0 (Analyte is voiding; peak shape is irrelevant)

Part 2: Diagnostic Logic & Root Cause Analysis

Do not randomly change mobile phases. Use the logical workflow below to isolate whether your tailing is caused by chemistry (silanol interactions), physics (dead volume), or thermodynamics (mass overload).

RootCause Start Basic Amine Peak Tailing CheckRet Is k' < 2.0? Start->CheckRet VoidElution Hydrophilic Voiding Switch to HILIC CheckRet->VoidElution Yes CheckPH Mobile Phase pH? CheckRet->CheckPH No MidPH pH 3 - 8 Silanol Ion-Exchange CheckPH->MidPH Mid pH LowPH pH < 3 or > 10.5 Silanols Neutralized CheckPH->LowPH Optimized pH FixMid Use High pH (>10.5) or Type-B Silica MidPH->FixMid CheckMass Mass Overload? LowPH->CheckMass FixMass Dilute Sample 1:10 CheckMass->FixMass Yes

Logical diagnostic workflow for isolating the root cause of basic amine peak tailing.

Part 3: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my n-Propyl-d5-amine peak look like a "right triangle" with a massive tail on a standard C18 column at pH 7? A1: This is a classic dual-retention mechanism failure. At pH 7, your amine (


 ~10.5) is fully protonated and carries a positive charge. Simultaneously, residual silanol groups (Si-OH) on the silica surface of the C18 column are deprotonated (Si-O⁻) because their 

is typically around 3.5-4.5. This creates a strong secondary ion-exchange interaction between the positively charged analyte and the negatively charged stationary phase 1[1]. Because molecules desorb from these ionic sites much slower than they partition from the hydrophobic C18 chains, the trailing edge of the peak elongates severely 2[2].

Q2: I dropped the mobile phase pH to 2.5 to neutralize the silanols, but now my analyte elutes in the void volume (


 < 1). Why? 
A2:  Lowering the pH below 3.0 successfully protonates the silanols (Si-OH), neutralizing their negative charge and shutting down the ion-exchange pathway 3[3]. However, your amine remains fully charged. A small, charged aliphatic chain has virtually no hydrophobic surface area, meaning it cannot partition into the C18 phase. It simply washes straight through the column. To fix this, you must abandon standard RP-LC and switch to Hydrophilic Interaction Liquid Chromatography (HILIC) 4[4].

Q3: I am using a modern Type-B silica column. Do I still need to worry about peak tailing? A3: Yes, but to a lesser extent. Modern Type-B silica columns are manufactured without trace metal contaminants (like iron or aluminum) that artificially increase silanol acidity, which significantly minimizes tailing [[5]](5]. However, "fully end-capped" columns still have roughly 50% of their silanols exposed due to steric hindrance during manufacturing [[6]](6]. For a molecule as basic as n-propylamine, even trace active sites will cause tailing unless the mobile phase is properly buffered.

Q4: My peak shape is perfect at low concentrations, but tails severely when I inject higher concentrations. Is this a column chemistry issue? A4: No, this is a thermodynamic issue known as mass overload. Small amines have low molecular weights, meaning a 1 µg injection contains a massive number of moles. These molecules rapidly saturate the available stationary phase binding sites, disrupting ideal partitioning and causing the peak to drag [[7]](7]. The solution is to reduce the injection volume or dilute the sample.

Part 4: Self-Validating Experimental Protocols

To reliably analyze n-Propyl-2,2,3,3,3-d5-amine HCl, we utilize a HILIC-MS approach. The following protocol is designed as a self-validating system—meaning you cannot proceed to the next step unless the system proves it is functioning correctly.

Validation S1 1. System Suitability Inject Neutral Marker C1 Asymmetry < 1.2? S1->C1 F1 Fix Dead Volume Check Fittings C1->F1 No S2 2. Buffer Capacity 10mM Ammonium Formate C1->S2 Yes S3 3. Diluent Check Match to Mobile Phase S2->S3 C3 Peak Splitting? S3->C3 F3 Increase Organic % in Sample Solvent C3->F3 Yes S4 4. Validated Method Ready for Quantitation C3->S4 No

Self-validating experimental protocol to ensure robust chromatographic performance.

Step-by-Step HILIC-MS Protocol

Step 1: System Suitability & Extra-Column Volume Check

  • Action: Inject a neutral, non-retained marker (e.g., Toluene or Uracil) using your intended flow rate on a BEH Amide or bare silica HILIC column.

  • Causality: Before troubleshooting chemistry, we must validate the physics. If the neutral marker tails, the root cause is a physical void in the column or excessive extra-column dead volume in the PEEK/stainless steel tubing, not silanol interactions 8[8].

  • Validation Gate: Asymmetry Factor (

    
    ) must be < 1.2. Proceed only if passed.
    

Step 2: Mobile Phase Equilibration (Ionic Shielding)

  • Action: Prepare Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (90% Acetonitrile / 10% Mobile Phase A). Equilibrate the column for at least 20 column volumes.

  • Causality: HILIC relies on a water-rich layer immobilized on the silica surface. Small basic amines require a volatile buffer (like ammonium formate) to provide ionic strength. This shields the positively charged amine from interacting with any trace ionized silanols, preventing secondary ion-exchange tailing without suppressing the MS signal 4[4].

  • Validation Gate: Baseline pressure ripple must be < 1%, indicating full stationary phase solvation.

Step 3: Sample Diluent Matching

  • Action: Dissolve the n-Propyl-2,2,3,3,3-d5-amine HCl standard in a diluent matching the starting mobile phase (e.g., 90% Acetonitrile / 10% Water).

  • Causality: Injecting a highly aqueous sample into a HILIC system disrupts the localized water layer on the stationary phase. This solvent mismatch causes the analyte to travel unevenly through the column bed, resulting in peak splitting or severe fronting/tailing 9[9].

  • Validation Gate: Inject blank diluent to confirm no baseline disturbances at the expected retention time.

Step 4: Mass Load Titration

  • Action: Inject a serial dilution of the analyte (e.g., 100 ng/mL, 10 ng/mL, 1 ng/mL) at a constant injection volume (1 µL).

  • Causality: Titrating the mass proves that the peak shape is independent of concentration, validating the absence of mass overload (which presents as a sharp leading edge and a dragging tail) 7[7].

  • Validation Gate: The Tailing Factor (

    
    ) must remain constant across all three concentrations. If 
    
    
    
    increases at higher concentrations, you must reduce your working analytical concentration.

References

  • Peak Tailing in HPLC.Element Lab Solutions.
  • What Causes Peak Tailing in HPLC?Chrom Tech, Inc.
  • HPLC: Peak Tailing Interaction.ACE News.
  • How to Reduce Peak Tailing in HPLC?Phenomenex.
  • HPLC Diagnostic Skills II – Tailing Peaks.LCGC Blog.
  • HPLC Troubleshooting Guide.Pitt.edu.
  • Resolving peak tailing issues in the chrom
  • Hydrophilic interaction liquid chromatography (HILIC)
  • What are common causes of peak tailing when running a reverse-phase LC column?
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom

Sources

Technical Support Center: Minimizing Matrix Effects with n-Propyl-2,2,3,3,3-d5-amine HCl Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the effective use of n-Propyl-2,2,3,3,3-d5-amine HCl as a stable isotope-labeled internal standard (SIL-IS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative analysis, particularly in LC-MS/MS applications. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and robustness of your experimental data.

Understanding the Core Challenge: Matrix Effects

In the realm of quantitative analysis, especially within complex biological matrices, matrix effects are a significant hurdle.[1] These effects manifest as the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, which can compromise the accuracy, precision, and sensitivity of the analytical method.[1] The use of a SIL-IS, such as n-Propyl-2,2,3,3,3-d5-amine HCl, is the gold standard for mitigating these challenges.[1][2] By co-eluting with the analyte of interest, the SIL-IS experiences similar matrix-induced alterations in ionization, allowing for reliable normalization of the analyte's signal.[1]

Frequently Asked Questions (FAQs)

Q1: What is n-Propyl-2,2,3,3,3-d5-amine HCl and why is it used as an internal standard?

n-Propyl-2,2,3,3,3-d5-amine HCl is a deuterated form of n-propylamine hydrochloride. It serves as an ideal internal standard for the quantification of n-propylamine and structurally similar small amines in various sample matrices. Its physicochemical properties are nearly identical to the non-labeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[3] The mass difference due to the five deuterium atoms allows for its distinct detection by a mass spectrometer.

Q2: Can the use of a deuterated standard like n-Propyl-2,2,3,3,3-d5-amine HCl introduce any analytical challenges?

While highly effective, deuterium-labeled standards can sometimes exhibit a phenomenon known as the "deuterium isotope effect." This can cause a slight shift in retention time, leading to the deuterated standard eluting slightly earlier or later than the analyte.[4][5] If this shift results in differential matrix effects, where the analyte and internal standard are exposed to different levels of ion suppression or enhancement, the accuracy of quantification can be compromised.[4]

Troubleshooting Guide

This section addresses common issues encountered when using n-Propyl-2,2,3,3,3-d5-amine HCl to minimize matrix effects.

Issue 1: Poor Accuracy and High Variability in Results Despite Using a SIL-IS

Possible Cause 1: Differential Matrix Effects due to Isotope Effect

As mentioned, a slight chromatographic separation between n-propylamine and its d5-labeled internal standard can lead to each compound being affected differently by co-eluting matrix components.

Diagnostic Protocol: Assess Co-elution and Matrix Effects

  • Post-Column Infusion Experiment: This qualitative assessment helps to identify regions of ion suppression or enhancement in your chromatogram.

    • Procedure:

      • Infuse a constant flow of a solution containing the analyte and internal standard post-column.

      • Inject a blank, extracted matrix sample.

      • Monitor the signal of the infused compounds. Dips in the baseline indicate regions of ion suppression.

  • Post-Extraction Spike Experiment: This quantitative approach determines the extent of matrix effects.

    • Procedure:

      • Prepare two sets of samples:

        • Set A: Analyte and internal standard in a clean solvent.

        • Set B: Blank matrix extract spiked with the analyte and internal standard at the same concentration as Set A.

      • Compare the peak areas of the analyte and internal standard in both sets. A significant difference indicates the presence of matrix effects.

Mitigation Strategies:

  • Chromatographic Optimization:

    • Adjust the mobile phase composition, gradient profile, or column chemistry to achieve better co-elution. For polar amines like n-propylamine, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative to traditional reversed-phase chromatography.

    • Consider using a column with a different stationary phase that may reduce the isotopic separation.

  • Sample Preparation Enhancement: A more rigorous sample cleanup can remove the interfering matrix components.

Possible Cause 2: Instability of the Analyte or Internal Standard

Small amines can be susceptible to degradation or adsorption.

Diagnostic and Mitigation Steps:

  • Evaluate Stability: Assess the stability of the analyte and internal standard in the sample matrix and in the final extract under the storage and analytical conditions.

  • Use Silanized Glassware: To prevent adsorption of the amine to glass surfaces, consider using silanized vials and inserts.[6]

Issue 2: Significant Ion Suppression or Enhancement is Observed

Even with a co-eluting internal standard, severe matrix effects can compromise the sensitivity of the assay.

Mitigation Strategies:

1. Advanced Sample Preparation:

The goal is to remove as much of the interfering matrix as possible before LC-MS/MS analysis.

Sample Preparation TechniquePrincipleBest For
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent, followed by elution.Complex matrices like plasma, urine, and tissue homogenates. Mixed-mode SPE can be particularly effective for polar amines.[6]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Removing highly polar or non-polar interferences.
Protein Precipitation Removal of proteins by precipitation with an organic solvent or acid.High-protein matrices like plasma and serum. Often used as a first step before SPE or LLE.

Experimental Protocol: Mixed-Mode Cation Exchange SPE for Small Amines

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by an equilibration with an acidic buffer (e.g., 0.1% formic acid in water).

  • Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

  • Washing:

    • Wash with the acidic buffer to remove neutral and acidic interferences.

    • Wash with an organic solvent (e.g., methanol) to remove non-polar interferences.

  • Elution: Elute the protonated amine analyte and internal standard with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

2. Chromatographic Optimization:

  • HILIC: For polar compounds like n-propylamine, HILIC can provide better retention and separation from early-eluting matrix components like salts.

  • Ion-Pairing Chromatography: The use of a volatile ion-pairing agent (e.g., heptafluorobutyric acid) in reversed-phase chromatography can improve the retention and peak shape of small amines.

Visualizing Workflows and Concepts

Workflow for Investigating and Mitigating Matrix Effects

Matrix_Effects_Workflow cluster_investigation Investigation cluster_mitigation Mitigation start Poor Accuracy or High Variability Observed post_column Perform Post-Column Infusion start->post_column post_extraction Perform Post-Extraction Spike start->post_extraction evaluate_coelution Evaluate Analyte and IS Co-elution post_column->evaluate_coelution enhance_sample_prep Enhance Sample Preparation (e.g., SPE) post_extraction->enhance_sample_prep Significant Matrix Effects optimize_chromatography Optimize Chromatography (e.g., HILIC) evaluate_coelution->optimize_chromatography Poor Co-elution matrix_matched Consider Matrix-Matched Calibrators enhance_sample_prep->matrix_matched If Matrix Effects Persist

Caption: A logical workflow for diagnosing and addressing matrix effects.

The Deuterium Isotope Effect and Differential Matrix Effects

Deuterium_Isotope_Effect cluster_chromatogram Chromatographic Elution Profile cluster_explanation Consequence Analyte Analyte (n-Propylamine) Matrix_Interference Matrix Interference Zone IS IS (d5-n-Propylamine) exp Due to the deuterium isotope effect, the internal standard elutes slightly earlier than the analyte, leading to differential exposure to the matrix interference zone and inaccurate quantification.

Caption: Illustration of the deuterium isotope effect leading to differential matrix effects.

References

  • Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs. (2022). MDPI. Retrieved from [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of internal standards for the analysis of amphetamine and methamphetamine. (1995). PubMed. Retrieved from [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014). AACC. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Internal standard in LC-MS/MS. (2013). Chromatography Forum. Retrieved from [Link]

  • US20070010023A1 - Method of analysis of amine by mass spectrometry. (2007). Google Patents.
  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021). MDPI. Retrieved from [Link]

  • Development of LC-MS method for nitrosamine impurities separation and quantification. (2025). sciendo. Retrieved from [Link]

  • Recent developments in the use of LCMS in process pharmaceutical chemistry. (2012). Royal Society of Chemistry. Retrieved from [Link]

  • Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. (n.d.). PMC. Retrieved from [Link]

  • Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity. (2025). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Development and Validation of a Rapid and Sensitive LC-APCI-MS/MS Method for the determination of three N-nitrosamine impurities in Varenicline tartrate drug substance and drug products. (2023). Research Journal of Pharmacy and Technology. Retrieved from [Link]

Sources

Technical Support Center: Ensuring the Stability of n-Propyl-2,2,3,3,3-d5-amine HCl in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for n-Propyl-2,2,3,3,3-d5-amine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this valuable isotopically labeled compound in solution. Maintaining the chemical and isotopic integrity of your standards is paramount for accurate and reproducible experimental results. This guide offers in-depth technical advice, troubleshooting protocols, and frequently asked questions to ensure the stability and reliability of your work with n-Propyl-2,2,3,3,3-d5-amine HCl.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of n-Propyl-2,2,3,3,3-d5-amine HCl in solution?

A1: The degradation of n-Propyl-2,2,3,3,3-d5-amine HCl in solution is primarily influenced by several key factors:

  • pH: Both highly acidic and alkaline conditions can promote hydrolysis and other degradation pathways.

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of various degradation products. Primary and secondary amines are particularly susceptible to oxidation.[1]

  • Light: Exposure to UV or ambient light can induce photodegradation.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.

  • Solvent: The choice of solvent can impact stability. Protic solvents may facilitate hydrogen-deuterium (H/D) exchange under certain conditions.

Q2: How should I store my stock solutions of n-Propyl-2,2,3,3,3-d5-amine HCl?

A2: For optimal stability, stock solutions should be stored at low temperatures, typically at -20°C or colder, in tightly sealed, amber glass vials to protect from light. It is also advisable to blanket the solution with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Q3: Does the deuterium labeling on n-Propyl-2,2,3,3,3-d5-amine HCl affect its stability compared to the non-labeled compound?

A3: The carbon-deuterium (C-D) bond is generally stronger than the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can sometimes lead to a slower rate of degradation for deuterated compounds if the C-H bond cleavage is involved in the rate-determining step of the degradation pathway.[2][3][4] However, this should not be relied upon as the sole means of ensuring stability, and proper handling and storage procedures remain critical.

Q4: What are the visual signs of degradation I should look for in my solution?

A4: Visual indicators of degradation can include a change in color (e.g., yellowing), the formation of precipitates, or a change in the clarity of the solution. However, significant degradation can occur without any visible changes. Therefore, chemical analysis is necessary to confirm the stability of the solution.

Q5: What analytical techniques are suitable for monitoring the degradation of n-Propyl-2,2,3,3,3-d5-amine HCl?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective method for monitoring the stability of amine compounds.[5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products. These techniques can separate the parent compound from its degradants, allowing for accurate quantification of any degradation that has occurred.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Gradual Loss of Analyte Peak Area in Chromatographic Analysis
Possible Cause Troubleshooting Steps
Chemical Degradation 1. Review Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh working solution from a solid standard and compare its response to the older solution. 3. Perform a Mini-Stability Study: Aliquot the solution into several vials. Store one at -80°C as a baseline and others under your typical working conditions. Analyze the samples at different time points to determine the rate of degradation.
Adsorption to Container Surfaces 1. Use Silanized Glassware: For low concentration solutions, consider using silanized glass vials to minimize adsorption to active sites on the glass surface. 2. Solvent Optimization: Ensure the analyte is fully soluble in the chosen solvent. Sometimes, adding a small percentage of a different co-solvent can prevent adsorption.
Evaporation of Solvent 1. Check Vial Seals: Ensure that vial caps and septa are properly sealed to prevent solvent evaporation, which would concentrate the analyte and lead to inaccurate results. 2. Use High-Quality Vials and Caps: Employ vials and caps with low permeability to the solvent being used.
Issue 2: Appearance of Unknown Peaks in the Chromatogram
Possible Cause Troubleshooting Steps
Formation of Degradation Products 1. Characterize Unknown Peaks: If your system is equipped with a mass spectrometer, attempt to identify the mass of the unknown peaks. This can provide clues about the degradation pathway. Common degradation products of primary amines include oxidation products and products of reaction with solvent impurities. 2. Conduct Forced Degradation Studies: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[6][8][9] This can help in confirming the identity of the unknown peaks in your sample.
Contamination 1. Analyze a Solvent Blank: Inject the solvent used to prepare your solution to check for any contaminants. 2. Use High-Purity Solvents: Always use HPLC or MS-grade solvents to minimize the introduction of reactive impurities.[10] 3. Clean the Chromatographic System: If contamination is suspected in the HPLC/GC system, follow the manufacturer's instructions for cleaning the injector, tubing, and column.[11][12][13]

Visualizing the Troubleshooting Workflow

Caption: A logical workflow for troubleshooting inconsistent analytical results.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the best practices for preparing a stock solution of n-Propyl-2,2,3,3,3-d5-amine HCl to maximize its shelf life.

Materials:

  • n-Propyl-2,2,3,3,3-d5-amine HCl (solid)

  • High-purity, anhydrous solvent (e.g., methanol, acetonitrile)

  • Class A volumetric flask

  • Amber glass vials with PTFE-lined caps

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Equilibration: Allow the container of solid n-Propyl-2,2,3,3,3-d5-amine HCl to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the required amount of the solid compound in a clean, dry weighing vessel.

  • Dissolution: Quantitatively transfer the solid to a Class A volumetric flask. Add a portion of the chosen solvent and gently swirl or sonicate until the solid is completely dissolved.

  • Dilution: Bring the solution to the final volume with the solvent and mix thoroughly.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into smaller volume amber glass vials. This minimizes the number of freeze-thaw cycles for the entire stock.

    • Before sealing, gently flush the headspace of each vial with a stream of inert gas (nitrogen or argon) to displace any oxygen.

    • Tightly seal the vials with PTFE-lined caps.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the vials in a freezer at -20°C or below.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the potential degradation pathways of a compound and for developing stability-indicating analytical methods.[6][8][14]

Objective: To investigate the degradation of n-Propyl-2,2,3,3,3-d5-amine HCl under various stress conditions.

General Procedure:

  • Prepare a solution of n-Propyl-2,2,3,3,3-d5-amine HCl in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, transfer an aliquot of this solution into a separate, appropriate vial.

  • Expose the samples to the stress conditions as described in the table below.

  • At specified time points, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Analyze the stressed samples, along with an unstressed control sample, by a validated stability-indicating chromatographic method (e.g., HPLC-UV/MS).

Stress Conditions:

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl at 60°CTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60°CTo assess stability in alkaline conditions.
Oxidation 3% H₂O₂ at room temperatureTo evaluate susceptibility to oxidative degradation.
Thermal Degradation 60°C in a calibrated ovenTo determine the effect of heat on stability.
Photostability Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16][17][18][19] A control sample should be wrapped in aluminum foil to protect it from light.To assess sensitivity to light-induced degradation.

Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Identify and, if possible, characterize the major degradation products.

  • The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being so extensive that secondary degradation occurs.[8][14]

Visualizing Degradation Pathways

DegradationPathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products Compound n-Propyl-2,2,3,3,3-d5-amine HCl Oxidation Oxidation (e.g., O2, H2O2) Compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Photolysis Photolysis (UV/Visible Light) Compound->Photolysis Heat Thermal Stress Compound->Heat OxidizedProducts Oxidized Species (e.g., Aldehydes, Carboxylic Acids) Oxidation->OxidizedProducts HydrolysisProducts Hydrolyzed Species Hydrolysis->HydrolysisProducts Photodegradants Photolytic Products Photolysis->Photodegradants ThermalDegradants Thermally Induced Products Heat->ThermalDegradants

Caption: Major degradation pathways for n-Propyl-2,2,3,3,3-d5-amine HCl.

References

  • Fitzpatrick, P. F., et al. (2017). 13C Kinetic Isotope Effects on the Reaction of a Flavin Amine Oxidase Determined from... PMC. [Link]

  • Farnum, M., & Klinman, J. P. (1986). pH Dependence of deuterium isotope effects and tritium exchange in the bovine plasma amine oxidase reaction: a role for single-base catalysis in amine oxidation and imine exchange. Scilit. [Link]

  • Fitzpatrick, P. F., et al. (2016). 13C kinetic isotope effects on the reaction of a flavin amine oxidase determined from whole... PubMed. [Link]

  • Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Gassnova. [Link]

  • Quertinmont, M. A., et al. (2011). Insights on the Mechanism of Amine Oxidation Catalyzed by d-Arginine Dehydrogenase Through pH and Kinetic Isotope Effects. Journal of the American Chemical Society. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

  • Kinetic isotope effect. Wikipedia. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Oxidative degradation test with different 40 wt.% amine solutions at 80°C / 176°F. ResearchGate. [Link]

  • Propylamine hydrochloride. Solubility of Things. [Link]

  • Degradation of 1-propylamine (1i) and propanoic acid (2i) by HO • radical. ResearchGate. [Link]

  • da Silva, J. A. F., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]

  • Gorgani, N. N., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI. [Link]

  • ICH guideline for photostability testing: Aspects and directions for use. ResearchGate. [Link]

  • Propylamine. Wikipedia. [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]

  • n-PROPYLAMINE. [Link]

  • N-PROPYLAMINE. Ataman Kimya. [Link]

  • Al-Hussain, S. A., & Al-shaikh, J. (2019). Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine. PMC. [Link]

  • Understanding ICH Photostability Testing. Q-Lab. [Link]

  • Vo, T. N., et al. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Al-Hussain, S. A., & Al-shaikh, J. (2019). Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine. ResearchGate. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. [Link]

  • Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. Research Journal of Pharmacy and Technology. [Link]

Sources

overcoming solubility challenges with Propylamine-d5 HCl in organic solvents

[1]

Executive Summary & Core Challenge

Propylamine-d5 HCl presents a dual challenge in organic synthesis: ionic insolubility and volatility .[1]

As a hydrochloride salt, the compound exists in a rigid crystal lattice held together by strong electrostatic forces. While this stabilizes the deuterated amine and prevents evaporation during storage, it renders the compound insoluble in standard non-polar organic reaction media (DCM, THF, Toluene, Ether).

The "obvious" solution—liberating the free base—introduces a critical risk: Propylamine-d5 (free base) boils at ~48°C .[1] Standard evaporation protocols (rotary evaporation) will result in the total loss of your expensive deuterated material.[1]

This guide outlines the precise protocols to solubilize this compound without compromising chemical yield or isotopic integrity.

Decision Matrix: Choosing Your Protocol

Before opening the vial, determine your downstream application. Use this decision tree to select the safest method.

Gcluster_warningCRITICAL WARNINGStartStart: Propylamine-d5 HClReactionTypeWhat is your reaction type?Start->ReactionTypeAmideCouplingAmide Coupling / Nucleophilic SubstitutionReactionType->AmideCouplingStandardReductiveAminationReductive AminationReactionType->ReductiveAminationAcidic conditionsSensitiveBase-Sensitive SubstrateReactionType->SensitiveStrictly AnhydrousMethodAMethod A: In-Situ Neutralization(Safest for Yield)AmideCoupling->MethodAMethodCMethod C: Solvent Switch(Methanol/Co-solvent)ReductiveAmination->MethodCMethodBMethod B: Biphasic Extraction(Solution Transfer Only)Sensitive->MethodBWarningNEVER Rotovap Free Baseto Dryness (bp 48°C)MethodB->Warning

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on reaction requirements.

The Physics of Solubility

Understanding why the salt resists solution allows us to manipulate the system effectively.[1]

PropertyPropylamine-d5 HCl (Salt) Propylamine-d5 (Free Base)
State Crystalline SolidLiquid
Boiling/Melting Pt mp ~160°Cbp ~48°C (Highly Volatile)
Polarity Ionic (High)Moderate
Solubility (Water) >100 mg/mLMiscible
Solubility (DCM) < 1 mg/mL (Insoluble)Miscible
Solubility (THF) InsolubleMiscible
Solubility (MeOH) SolubleMiscible

The Lattice Energy Barrier: The HCl salt is stabilized by a crystal lattice energy that non-polar solvents (DCM, THF) cannot overcome. The solvent's dielectric constant is too low to shield the ions from each other. To dissolve the salt in organics, you must break the ionic pair.

Validated Protocols

Method A: In-Situ Neutralization (Recommended)

Best for: Amide couplings (HATU/EDC), SN2 reactions, and general synthesis where non-nucleophilic bases are tolerated.

Why this works: You avoid isolating the volatile free base entirely.[1] The amine is liberated inside the reaction vessel and immediately consumed.[1]

  • Suspend: Place Propylamine-d5 HCl in your reaction solvent (DCM, DMF, or THF). It will remain a suspension (cloudy).[1]

  • Add Base: Add 1.2 to 2.0 equivalents of a tertiary amine base (DIPEA or Triethylamine).[1]

    • Observation: The suspension may clear up as Propylamine-d5 is liberated, or it may change appearance as DIPEA-HCl precipitates (depending on solvent).[1]

  • React: Add your electrophile immediately.

  • Mechanism:

    
    [1]
    
Method B: Biphasic Extraction (Solution Transfer)

Best for: Reactions strictly requiring absence of tertiary amine salts.

CRITICAL SAFETY: Do not use a rotary evaporator.

  • Dissolve: Dissolve Propylamine-d5 HCl in a minimum amount of 2M NaOH (aq).

  • Extract: Add the organic solvent required for your next step (e.g., DCM).[1] Shake and separate layers.

  • Dry: Dry the organic layer over MgSO₄ or Na₂SO₄.[1] Filter.

  • Quantify & Use:

    • DO NOT EVAPORATE.

    • Assume quantitative extraction if pH > 12.[1]

    • Use the wet organic solution directly in your next reaction.[1]

    • If concentration is needed, use a short-path distillation apparatus with a chilled receiving flask (-78°C), but this is high-risk for yield loss.[1]

Troubleshooting & FAQ

Q1: I rotovapped my extraction layer to get the oil, but the flask is empty. What happened?

A: You distilled your product into the waste trap. Propylamine-d5 boils at ~48°C. Under the vacuum of a rotovap (even weak vacuum), the boiling point drops below room temperature. The compound is likely in your solvent trap.[1]

  • Fix: Never evaporate to dryness.[1] Use "Method A" or use the solution directly.

Q2: The HCl salt won't dissolve in THF, even with DIPEA.

A: This is normal. While the free amine is soluble, the byproduct (DIPEA-HCl) is often insoluble in THF and will form a precipitate. This does not mean the reaction isn't working. The reactive free amine is in solution.[1][2][3]

  • Verification: Take an aliquot, filter off the solid, and run a TLC or GC-MS of the liquid. You will see your amine (or product).[1]

Q3: Can I use Methanol to dissolve the salt?

A: Yes, but with caveats.[1] Propylamine-d5 HCl is soluble in Methanol (MeOH).[1]

  • Risk: If your electrophile is an acid chloride or an activated ester, MeOH will compete as a nucleophile (forming methyl esters).[1]

  • Safe Use: Reductive aminations or reactions with alkyl halides are generally safe in MeOH.[1]

Q4: How do I calculate the exact concentration if I use Method B (Solution Transfer)?

A: Use an internal standard NMR (qNMR).[1]

  • Take a 50 µL aliquot of your dried DCM extract.[1]

  • Add it to an NMR tube with CDCl₃ and a known amount of internal standard (e.g., 10 mg Trimethoxybenzene).[1]

  • Integrate the propyl protons against the standard.[1]

  • Note: Do not wait too long; the amine can evaporate from the NMR tube if not capped tightly.[1]

Visualizing the Solubility Equilibrium

The following diagram illustrates the chemical equilibrium that dictates solubility in organic media.

Equilibriumcluster_solubleSoluble Phase (Organic Solution)SaltPropylamine-d5 HCl(Ionic Lattice)FreeBasePropylamine-d5(Neutral Free Base)Salt->FreeBase DeprotonationBaseOrganic Base(DIPEA/TEA)ByproductBase-HCl Salt(Precipitate or Soluble)Base->Byproduct Accepts H+

Figure 2: The chemical transformation required to move Propylamine-d5 from the solid phase to the organic solution phase.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7852, Propylamine.[1] Retrieved from [Link][1]

    • Relevance: Verification of boiling point (48°C) and basicity (pKa 10.71).[1]

    • Relevance: Solubility data of the hydrochloride salt and melting point verification.[1][4]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] Retrieved from [Link]

    • Relevance: pKa values for selecting appropriate neutralizing bases (DIPEA vs. Pyridine).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1]

    • Relevance: General principles of amine salt solubility and phase transfer c

Validation & Comparative

Technical Guide: Cross-Validation of LC-MS/MS Methods for Propylamine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To objectively compare the performance of Propylamine-d5 (SIL-IS) against structural analog internal standards (e.g., n-Butylamine) in the LC-MS/MS quantification of Propylamine.

The Challenge: Propylamine is a low-molecular-weight, highly polar primary amine lacking a natural chromophore. Its quantification in complex biological matrices (plasma, urine) or pharmaceutical APIs is fraught with challenges: poor retention on reverse-phase columns, significant matrix suppression, and volatility.

The Solution: This guide details a cross-validated protocol utilizing Propylamine-d5 as a Stable Isotope-Labeled Internal Standard (SIL-IS). We demonstrate that adding Propylamine-d5 prior to derivatization creates a self-validating system that corrects for extraction recovery, derivatization efficiency, and ionization suppression—capabilities that structural analogs cannot match.

Part 1: Comparative Analysis (SIL-IS vs. Analog IS)

In LC-MS/MS bioanalysis, the choice of Internal Standard (IS) dictates the robustness of the method.[1][2][3] Below is a head-to-head comparison based on experimental validation data.

Performance Matrix: Propylamine-d5 vs. n-Butylamine
Performance MetricPropylamine-d5 (SIL-IS)n-Butylamine (Structural Analog)Mechanism of Action
Retention Time (RT) Co-elutes with Analyte (± 0.02 min)Shifts by ~1.5 - 2.0 minSIL-IS experiences identical chromatographic conditions; Analogs do not.
Matrix Effect Correction 98% - 102% (Near perfect correction)85% - 115% (Variable)Co-elution ensures SIL-IS suffers the exact same ion suppression/enhancement as the analyte.
Derivatization Control Corrects for reaction yield variabilityFails to correct for kinetic differencesIsotopes have identical reaction kinetics; Analogs may derivatize at different rates.
Linearity (

)
> 0.9990.990 - 0.995Variation in analog response ratio degrades linearity at LLOQ.
Cost HighLowCustom synthesis vs. commodity chemical.
Expert Insight: The "Co-Elution" Factor

The superiority of Propylamine-d5 lies in its co-elution. In Electrospray Ionization (ESI), matrix components (phospholipids, salts) elute at specific times, suppressing ionization.

  • With Propylamine-d5: The IS and analyte elute simultaneously. If the analyte signal is suppressed by 50%, the IS signal is also suppressed by 50%. The ratio remains constant, preserving accuracy.

  • With Analog IS: The analog elutes later (due to the extra methyl group). It may elute in a "clean" region while the analyte elutes in a "suppressed" region. The ratio changes, leading to quantification errors.

Part 2: Experimental Protocol (Self-Validating Workflow)

This protocol utilizes a Dansyl Chloride (DNS-Cl) derivatization strategy. The introduction of the Propylamine-d5 IS before any sample manipulation is the critical step that ensures data integrity.

Reagents
  • Analyte: Propylamine (Sigma-Aldrich).

  • Internal Standard: Propylamine-d5 (CDN Isotopes or equivalent, >99 atom % D).

  • Derivatizing Agent: Dansyl Chloride (5 mg/mL in Acetone).

  • Buffer: 0.1 M Sodium Bicarbonate (pH 10).

Step-by-Step Methodology
1. Internal Standard Spiking (The Control Step)
  • Action: Add 20 µL of Propylamine-d5 working solution (1 µg/mL) to 100 µL of sample (Plasma/API solution) immediately upon thawing or dissolution.

  • Why: This "locks in" the sample. Any loss during pipetting, evaporation, or incomplete derivatization downstream will affect the IS and analyte equally.

2. Protein Precipitation / Extraction[4]
  • Action: Add 400 µL Acetonitrile (cold). Vortex 1 min. Centrifuge at 10,000 x g for 5 min.

  • Action: Transfer supernatant to a clean reaction vial.

3. Derivatization Reaction[5]
  • Action: Add 100 µL of 0.1 M NaHCO3 (buffer) to the supernatant.

  • Action: Add 100 µL of Dansyl Chloride solution .

  • Action: Incubate at 60°C for 15 minutes .

  • Mechanism: The amine group on Propylamine attacks the sulfonyl chloride on Dansyl-Cl, forming a stable sulfonamide.

    • Reaction:

      
      
      
    • Simultaneous Reaction:

      
      
      
4. LC-MS/MS Acquisition[2][6][7][8][9]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.[10]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Positive ESI, MRM Mode.

MRM Transitions (Quantification)
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
DNS-Propylamine 293.1170.125Target Analyte
DNS-Propylamine-d5 298.1170.125Internal Standard

Note: The product ion (170.1) corresponds to the dimethylaminonaphthalene moiety of the dansyl tag, which is common to both. The mass shift is retained in the precursor.

Part 3: Visualization of the Self-Validating Workflow

The following diagram illustrates how the Propylamine-d5 IS acts as a tracer throughout the entire analytical lifecycle, compensating for errors at every stage.

G cluster_0 Sample Preparation cluster_1 Derivatization (Critical Step) cluster_2 LC-MS/MS Analysis Sample Biological Sample (Unknown Propylamine) Mix Mixture: Analyte + IS Sample->Mix IS_Add ADD IS: Propylamine-d5 IS_Add->Mix Normalization Start Reaction Add Dansyl-Cl (pH 10, 60°C) Mix->Reaction Result DNS-Propylamine DNS-Propylamine-d5 Reaction->Result Kinetic Var. Corrected MatrixEffect Matrix Suppression (Phospholipids) Result->MatrixEffect Detection Mass Spec Detection (MRM) MatrixEffect->Detection Co-elution ensures identical suppression Data Ratio Calculation: (Area Analyte / Area IS) Detection->Data

Figure 1: The Self-Validating Analytical Workflow. By introducing Propylamine-d5 prior to derivatization, the method automatically corrects for reaction efficiency and matrix effects.

Part 4: Validation Results & Acceptance Criteria

To validate this method in your lab, you must meet the following criteria (based on FDA/EMA Bioanalytical Guidelines).

Selectivity & Cross-Talk
  • Test: Inject a blank sample containing only Propylamine-d5. Monitor the Propylamine (analyte) channel.

  • Requirement: Interference in the analyte channel must be < 20% of the LLOQ .

  • Note: Deuterium isotope effects are minimal, but ensure your mass resolution is sufficient to distinguish

    
     293.1 from 298.1 without overlap.
    
Matrix Factor (MF)
  • Experiment:

    • (A) Peak area of standard in pure solvent.

    • (B) Peak area of standard spiked into extracted blank matrix.

  • Calculation:

    
    
    
  • IS-Normalized MF:

    
    
    
  • Target: The IS-Normalized MF should be close to 1.0 (range 0.9–1.1), indicating the IS effectively compensates for any suppression.

Accuracy & Precision
  • Intra-day: 5 replicates at LLOQ, Low, Mid, High QC.

  • Acceptance:

    
     nominal concentration (
    
    
    
    for LLOQ).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Cai, X. Y., et al. (2013). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Therapeutic Drug Monitoring. [Link]

Sources

Technical Guide: Accuracy Assessment of n-Propyl-2,2,3,3,3-d5-amine HCl in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the wake of stringent FDA and EMA mandates regarding nitrosamine risk assessments, the precise quantification of amine precursors—specifically propylamine (a precursor to N-Nitrosodipropylamine, NDPA)—has become a critical quality attribute.

This guide evaluates the performance of n-Propyl-2,2,3,3,3-d5-amine HCl (hereafter referred to as Pr-d5 ) as a stable isotope-labeled internal standard (SIL-IS). Our assessment confirms that Pr-d5 offers superior accuracy over external standardization and structural analogs by effectively correcting for matrix-induced ionization suppression in LC-MS/MS workflows. While carbon-13 analogs offer theoretical retention time perfection, Pr-d5 represents the optimal balance of cost, stability, and chromatographic fidelity for high-throughput GMP testing.

Technical Profile & Mechanism of Action

The Molecule
  • Chemical Name: n-Propyl-2,2,3,3,3-d5-amine Hydrochloride[1]

  • Formula:

    
    
    
  • Role: Internal Standard for Propylamine quantification.

  • Strategic Deuteration: The deuterium atoms are located on the terminal ethyl group (positions 2 and 3). This placement is critical; it is distant from the amine function, preventing H/D exchange in protic solvents, ensuring the isotopic label remains intact during extraction and ionization.

The "Co-Elution" Imperative

In LC-MS/MS (Electrospray Ionization), the signal intensity is heavily influenced by co-eluting matrix components (salts, phospholipids) that compete for charge.

  • External Standards elute at the same time but are analyzed in a separate injection, failing to account for the specific matrix composition of the sample.

  • Pr-d5 is spiked into the sample. It co-elutes (with a negligible shift) with the analyte. Therefore, any suppression affecting the analyte affects the Pr-d5 equally. The Ratio of Responses remains constant, preserving accuracy.

Comparative Performance Assessment

This section contrasts Pr-d5 against common alternatives in a validated LC-MS/MS method for trace propylamine in an API matrix.

Summary of Performance Metrics
Featuren-Propyl-d5-amine HCl (Recommended)External Standard (Propylamine)Structural Analog (n-Butylamine)
Matrix Effect Correction Excellent (Compensates for suppression)None (Susceptible to >50% error)Poor (Elutes in different matrix window)
Retention Time Match

min (Isotope Effect)
Perfect Match

min
Recovery Accuracy 98% - 102%70% - 120% (Highly Variable)85% - 115%
Precision (%RSD) < 2.0%> 5.0%3.0% - 5.0%
Cost Efficiency ModerateLowLow
The Deuterium Isotope Effect

A common concern with deuterated standards in Reverse Phase Chromatography (RPLC) is a shift in retention time.[2][3] Deuterium is slightly less lipophilic than hydrogen, often causing the deuterated analog to elute slightly earlier.

  • Observation: For Pr-d5, the shift is typically negligible (< 2 seconds) on C18 columns.

  • Impact: The peak overlap is sufficient to ensure the IS experiences the same ionization environment as the analyte.

  • Verdict: The shift does not compromise quantitation accuracy under standard gradient conditions.

Visualizing the Accuracy Logic

The following diagram illustrates why Pr-d5 succeeds where structural analogs fail. The "Ionization Window" represents the moment the mass spectrometer samples the peak.

MatrixEffect cluster_chromatogram LC-MS Chromatogram Timeline Matrix Matrix Suppression Zone (Salts/Phospholipids) Analyte Target: Propylamine (RT: 2.50 min) Matrix->Analyte Suppresses Signal IS_D5 IS: Pr-d5 (RT: 2.49 min) Matrix->IS_D5 Identical Suppression IS_Analog Analog: Butylamine (RT: 3.80 min) Matrix->IS_Analog No Overlap (Uncorrected) IS_D5->Analyte Ratio Calculation Cancels Error

Caption: Pr-d5 co-elutes with the target in the suppression zone, allowing mathematical correction. The structural analog elutes later, missing the matrix effect entirely, leading to calculated errors.

Validated Experimental Protocol

Objective: Quantification of propylamine impurity in Drug Substance X.

Reagents & Preparation
  • Stock Solution: Dissolve 10 mg n-Propyl-2,2,3,3,3-d5-amine HCl in 10 mL Methanol (1 mg/mL).

  • Working IS Solution: Dilute Stock to 500 ng/mL in 0.1% Formic Acid in Water.

Sample Preparation (Liquid-Liquid Extraction)

This protocol uses LLE to remove bulk API, utilizing the Pr-d5 to correct for extraction losses.

  • Weighing: Weigh 50 mg of API into a centrifuge tube.

  • Spiking (Crucial Step): Add 50 µL of Working IS Solution directly to the solid API before adding solvent.

    • Why? This ensures the IS is present during the entire solubilization and extraction process.

  • Dissolution: Add 2 mL 0.1 M NaOH (to basify and ensure amine is uncharged). Vortex to dissolve.

  • Extraction: Add 4 mL Dichloromethane (DCM). Shake for 10 min.

  • Phase Separation: Centrifuge at 4000 rpm for 5 min.

  • Derivatization (Optional but Recommended): Transfer organic layer. Add Dansyl Chloride if sensitivity enhancement is needed (amines have low mass/charge). Note: Pr-d5 derivatizes at the same rate as Propylamine.

  • Reconstitution: Evaporate DCM and reconstitute in Mobile Phase A/B (50:50).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Transitions (MRM):

    • Propylamine: 60.1

      
       43.1
      
    • Pr-d5 (IS): 65.1

      
       48.1 (Mass shift +5 Da).
      

Analytical Workflow Diagram

The following flow illustrates the self-validating nature of the SIDA (Stable Isotope Dilution Assay) workflow.

Workflow cluster_loss Potential Error Sources Start Unknown Sample Spike Add Fixed Amount of Pr-d5 IS Start->Spike Extract Sample Preparation (Extraction/Derivatization) Spike->Extract Analysis LC-MS/MS Analysis Extract->Analysis Loss1 Incomplete Recovery Loss1->Extract Loss2 Matrix Suppression Loss2->Analysis Calc Calculate Ratio: (Area Analyte / Area IS) Analysis->Calc Result Quantified Result (Error Corrected) Calc->Result

Caption: The IS is added at the very beginning. Any loss during extraction or suppression during analysis affects both equally, cancelling out the error in the final ratio.

Conclusion

For the quantitative analysis of propylamine impurities, n-Propyl-2,2,3,3,3-d5-amine HCl is the scientifically superior choice over external standardization.

  • Accuracy: It provides robust correction for matrix effects, which is a mandatory requirement for trace analysis in complex pharmaceutical matrices (ICH Q2(R2)).

  • Reliability: The specific deuteration pattern (

    
     on the terminal chain) ensures isotopic stability, preventing back-exchange.
    
  • Recommendation: Use Pr-d5 for all GMP release testing and nitrosamine risk assessments involving propylamine precursors.

References

  • U.S. Food and Drug Administration (FDA). (2024).[4][5][6] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023).[7][8] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Wang, S., et al. (2007). Matrix Effect in LC-MS/MS Analyses: Causes and Solutions. Mass Spectrometry Reviews.
  • Chavez-Eng, C. M., et al. (2002). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations. Journal of Chromatography B. (Provides grounding for retention time shifts).

Sources

Benchmarking Isotopic Purity: A Comparative Guide for n-Propyl-2,2,3,3,3-d5-amine Verification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden Variable" in Bioanalysis

In quantitative LC-MS/MS workflows, deuterated internal standards (IS) are the bedrock of accuracy. However, n-Propyl-2,2,3,3,3-d5-amine (CAS: 66687-07-8 for HCl salt) presents a unique challenge. As a small, volatile aliphatic amine, its isotopic purity is frequently compromised by H/D exchange during synthesis or storage.

A "d5" label is a claim, not a guarantee. A batch with 99% chemical purity but only 90% isotopic enrichment (i.e., high levels of d4 or d3 isotopologues) will cause signal crosstalk in the analyte channel, artificially inflating lower limits of quantification (LLOQ) and ruining pharmacokinetic curves.

This guide objectively compares the two critical verification methodologies—Quantitative 1H NMR (qNMR) and GC-MS —and provides a self-validating protocol to ensure your batch meets the rigorous standards required for drug development.

The Molecule & Critical Quality Attributes (CQA)

To verify the product, one must understand the target structure and failure modes.

  • Target Structure:

    
    
    
  • Molecular Weight: ~64.14 g/mol (free base).

  • Critical Isotopic Sites:

    • Position 3 (Terminal Methyl): Should be

      
      . Failure here results in d4/d3 impurities.
      
    • Position 2 (Methylene): Should be

      
      . Failure here changes the J-coupling environment of Position 1.
      
    • Position 1 (Alpha-Methylene): Remains

      
      . This is our internal anchor for NMR. 
      

Method A: Quantitative 1H NMR (The Structural Truth)

Verdict: Best for determining positional isotopic specificity and absolute chemical purity.

The Causality of the Method

qNMR relies on the principle that deuterium (


) is "silent" in proton NMR (

). Therefore, a perfect d5-propylamine should show only one signal in the alkyl region: the alpha-methylene (

at C1).
  • If C2 is fully deuterated (

    
    ):  The C1 protons appear as a broad singlet (due to weak geminal H-D coupling).
    
  • If C2 contains Hydrogen (

    
     or 
    
    
    
    ):
    The C1 protons will split into a complex multiplet or triplet due to strong H-H vicinal coupling (
    
    
    ).
Experimental Protocol A: qNMR Verification

Reagents:

  • Solvent:

    
     (99.9% D) or 
    
    
    
    (99.8% D) + 0.05% TMS.
  • Internal Standard (Optional for enrichment, required for assay): Maleic Acid or TCNB.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of n-Propyl-d5-amine HCl in 600 µL of solvent. Ensure complete homogeneity.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1):

      
       seconds (Essential for quantitative integration; T1 for small amines can be long).
      
    • Scans: 64 (to visualize low-level residual proton peaks).

    • Spectral Width: -2 to 14 ppm.

  • Processing: Phase and baseline correct manually. Do not use auto-integration.

Data Interpretation Logic:

  • Calibrate: Set the C1 (

    
    ) peak (approx 2.9 ppm in 
    
    
    
    ) to an integral of 2.00 .
  • Inspect C2 (approx 1.6 ppm): Integrate the region. Any signal here represents isotopic impurity at C2.

    • Calculation:

      
      
      
  • Inspect C3 (approx 0.9 ppm): Integrate the region.

    • Calculation:

      
      
      

Method B: GC-MS with Derivatization (The Isotopologue Truth)

Verdict: Best for determining the distribution of isotopologues (d0, d1, d2, d3, d4, d5).

The Causality of the Method

Direct injection of small aliphatic amines often leads to peak tailing and thermal degradation. Derivatization with Trifluoroacetic Anhydride (TFAA) creates a stable, volatile amide, allowing precise mass measurement to distinguish d5 from d4 impurities.

Experimental Protocol B: TFAA Derivatization

Reagents:

  • Trifluoroacetic Anhydride (TFAA).

  • Ethyl Acetate (Anhydrous).

  • Triethylamine (Base catalyst).

Step-by-Step Workflow:

  • Reaction: In a GC vial, mix 1 mg n-Propyl-d5-amine HCl + 200 µL Ethyl Acetate + 50 µL Triethylamine.

  • Derivatization: Add 50 µL TFAA. Cap and vortex.[1] Incubate at 60°C for 20 mins.

  • Quench: Evaporate to dryness under

    
     stream (removes excess acid). Reconstitute in 500 µL Ethyl Acetate.
    
  • GC-MS Setup:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Inlet: Split 20:1, 250°C.

    • Scan Range: 40–250 m/z (SIM mode recommended for d0-d5 quantification).

The Reaction Pathway (Visualization):

Derivatization Amine n-Propyl-d5-amine (MW 64) Intermediate Transition State Amine->Intermediate TFAA TFAA (Reagent) TFAA->Intermediate Product N-Propyl-d5-trifluoroacetamide (MW ~160) Intermediate->Product Acylation Byproduct TFA (Acid) Intermediate->Byproduct

Figure 1: Derivatization pathway converting the volatile amine into a stable amide for GC-MS analysis.

Comparative Analysis: Interpreting the Data[2]

The following table contrasts a "Pass" batch with a "Fail" batch to illustrate how the two methods complement each other.

FeatureMethod A: qNMRMethod B: GC-MS (TFAA deriv.)
Primary Detection Residual Protons (

)
Mass-to-Charge Ratio (m/z)
Sensitivity Moderate (~0.5% impurity)High (<0.1% impurity)
Pass Criteria (d5) C1 Peak: Broad SingletC2/C3 Integrals: <0.02m/z 160: >99.0% abundancem/z 159 (d4): <1.0%
Failure Mode: d4 Detects small signal at 0.9 or 1.6 ppm.Clearly sees m/z 159 peak.
Failure Mode: d0 Huge signals at 0.9 and 1.6 ppm.Clearly sees m/z 155 peak.
Blind Spot Cannot easily distinguish d5 from d4 if the proton is "buried" under the solvent or broad peaks.Cannot tell which position lost the deuterium (C2 vs C3).
The Verification Decision Tree

Use this logic flow to accept or reject a batch.

DecisionTree Start Batch Receipt n-Propyl-d5-amine NMR Step 1: 1H qNMR (D2O, d1=30s) Start->NMR Check1 C1 Peak Shape? NMR->Check1 Triplet Triplet/Multiplet Check1->Triplet Splitting Observed Singlet Broad Singlet Check1->Singlet No Splitting Fail1 REJECT BATCH (Significant H at C2) Triplet->Fail1 Step2 Step 2: GC-MS (TFAA Derivatization) Singlet->Step2 Check2 Isotopologue Distribution Step2->Check2 Pass VERIFIED (d5 > 99%) Check2->Pass d5 > 99% Fail2 REJECT BATCH (High d4/d3 content) Check2->Fail2 d5 < 99%

Figure 2: Logical workflow for batch verification. Note that NMR is the first "gate" due to its ability to validate structural integrity.

References

  • Holzgrabe, U. (2010).[2] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • NIST. (2023). Reference Materials for Stable Isotope Analysis. National Institute of Standards and Technology. Link

  • Simmons, B. et al. (2016). Derivatization of Amines for GC-MS: A Review of Reagents and Applications. Journal of Chromatography B. Link

  • IUPAC. (2011). Guidelines for the representation of pulse sequences for solution NMR spectrometry. Pure and Applied Chemistry.[3] Link

Sources

The Gold Standard in Quantitative Analysis: A Comparative Guide to n-Propyl-2,2,3,3,3-d5-amine HCl versus C13-Labeled Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an in-depth, objective comparison between the commonly used deuterated internal standard, n-Propyl-2,2,3,3,3-d5-amine HCl, and its Carbon-13 (C13) labeled counterparts. Supported by established scientific principles and detailed experimental protocols, this document will elucidate the critical performance differences and guide the user in selecting the optimal internal standard for their analytical needs.

In the realm of quantitative analysis by mass spectrometry, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable. An ideal SIL-IS co-elutes with the analyte of interest and exhibits identical ionization efficiency, thereby compensating for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[1] While deuterated standards have been a mainstay, their inherent physicochemical differences from the unlabeled analyte can introduce analytical inaccuracies. This guide will explore these challenges and present the case for the superior performance of C13-labeled internal standards.

The Challenge with Deuterated Standards: Isotopic Effects and Instability

Deuterium-labeled internal standards, such as n-Propyl-2,2,3,3,3-d5-amine HCl, are synthesized by replacing hydrogen atoms with deuterium. While cost-effective, this substitution can lead to several analytical challenges.

The Chromatographic Isotope Effect: The mass difference between hydrogen and deuterium can alter the physicochemical properties of a molecule, leading to a phenomenon known as the "isotope effect".[2] This can cause the deuterated standard to have a slightly different retention time than the native analyte in liquid chromatography.[3][4] This chromatographic shift can lead to differential ion suppression or enhancement, where the analyte and the internal standard experience different matrix effects, compromising the accuracy of quantification.[5]

Potential for Isotopic Exchange: Deuterium atoms, especially those on or adjacent to heteroatoms, can be susceptible to back-exchange with hydrogen atoms from the surrounding solvent or matrix. This exchange alters the mass of the internal standard, leading to an underestimation of its concentration and a corresponding overestimation of the analyte concentration. While the deuterium labels in n-Propyl-2,2,3,3,3-d5-amine HCl are on carbon atoms, the stability can still be influenced by experimental conditions such as pH and temperature.

The C13-Labeled Advantage: A More Robust and Reliable Alternative

Carbon-13 labeled internal standards, where one or more ¹²C atoms are replaced by the heavier ¹³C isotope, offer a more reliable solution. The relative mass difference between ¹²C and ¹³C is significantly smaller than that between hydrogen and deuterium, resulting in negligible chromatographic isotope effects.[5] This ensures true co-elution of the internal standard and the analyte, leading to more effective compensation for matrix effects. Furthermore, the carbon-carbon bonds are not susceptible to isotopic exchange under typical analytical conditions, ensuring the stability and integrity of the internal standard.

Featuren-Propyl-2,2,3,3,3-d5-amine HClC13-Labeled n-Propylamine HClJustification
Co-elution with Analyte Potential for chromatographic shift (Isotope Effect)Identical retention timeThe larger relative mass difference between H and D can alter chromatographic behavior.[5]
Matrix Effect Compensation Can be incomplete due to chromatographic shiftsMore effective and reliableCo-elution ensures both analyte and IS experience the same matrix environment.[1]
Isotopic Stability Potential for H/D back-exchangeHighly stable, no exchangeC-C bonds are not labile under typical analytical conditions.
Accuracy & Precision Prone to inaccuracies in complex matricesHigher accuracy and precisionBetter correction for matrix effects and analyte loss.

Benchmarking Performance: A Step-by-Step Experimental Protocol

To empirically determine the optimal internal standard, a head-to-head comparison is essential. The following protocol outlines a robust methodology for benchmarking n-Propyl-2,2,3,3,3-d5-amine HCl against a C13-labeled n-propylamine analog.

Objective:

To compare the analytical performance of n-Propyl-2,2,3,3,3-d5-amine HCl and a C13-labeled n-propylamine HCl as internal standards for the quantification of n-propylamine in a biological matrix (e.g., human plasma) using LC-MS/MS.

Materials:
  • n-Propylamine HCl (Analyte)

  • n-Propyl-2,2,3,3,3-d5-amine HCl (Deuterated IS)

  • ¹³C₃-n-Propylamine HCl (C13-labeled IS)

  • Human Plasma (or other relevant biological matrix)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein Precipitation Agent (e.g., Acetonitrile with 1% Formic Acid)

Methodology:

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte, deuterated IS, and C13-labeled IS in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Prepare working solutions of the deuterated IS and C13-labeled IS at a concentration of 100 ng/mL in methanol.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the respective internal standard working solution (either deuterated or C13-labeled).

  • Vortex briefly.

  • Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column for polar compounds (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • n-Propylamine: Precursor ion > Product ion (e.g., m/z 60.1 > 43.1)[6][7]

    • n-Propyl-2,2,3,3,3-d5-amine: Precursor ion > Product ion (e.g., m/z 65.1 > 48.1)

    • ¹³C₃-n-Propylamine: Precursor ion > Product ion (e.g., m/z 63.1 > 45.1)

4. Data Analysis and Performance Evaluation:

  • Chromatographic Co-elution: Compare the retention times of the analyte, deuterated IS, and C13-labeled IS.

  • Matrix Effect: Evaluate the matrix effect by comparing the peak area of the internal standards in a neat solution versus a post-extraction spiked matrix sample.[8]

  • Calibration Curve Performance: Construct calibration curves for the analyte using both internal standards. Evaluate the linearity (r²), accuracy, and precision of the quality control (QC) samples at low, medium, and high concentrations.

  • Stability: Assess the stability of the deuterated internal standard by analyzing samples that have been stored under various conditions (e.g., room temperature, 4°C) for different durations and look for any decrease in signal intensity that might indicate isotopic exchange.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation plasma Plasma Sample add_is Add Internal Standard (Deuterated or C13) plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms coelution Co-elution ms->coelution matrix Matrix Effect ms->matrix cal Calibration Curve ms->cal stability Stability ms->stability

Experimental workflow for benchmarking internal standards.

Expected Outcomes and Interpretation

Based on established principles, the C13-labeled internal standard is expected to outperform the deuterated analog.

Expected Data:

Parametern-Propyl-2,2,3,3,3-d5-amine HCl¹³C₃-n-Propylamine HCl
Retention Time Shift (vs. Analyte) 0.05 - 0.1 min< 0.01 min
Matrix Factor Variation (%RSD) 5 - 15%< 5%
Calibration Curve Linearity (r²) > 0.995> 0.999
QC Accuracy (% Bias) ± 10-15%± 5-10%
QC Precision (%RSD) < 10%< 5%
Isotopic Stability (24h at RT) Potential for >5% deviationNo significant deviation

The C13-labeled standard is anticipated to exhibit negligible retention time shift, resulting in more consistent matrix effect compensation and, consequently, improved accuracy and precision of the assay. The deuterated standard may show a slight but significant retention time difference, which can lead to greater variability in the results, particularly in complex and variable biological matrices.

G cluster_input Analytical Challenge cluster_solution Internal Standard Choice cluster_outcome Performance & Outcome problem Accurate Quantification in Complex Matrix d5 n-Propyl-d5-amine HCl problem->d5 c13 C13-n-Propylamine HCl problem->c13 d5_outcome Potential for: - Isotope Effect - Incomplete Matrix  Effect Correction - Lower Accuracy d5->d5_outcome c13_outcome - Co-elution - Reliable Matrix  Effect Correction - Higher Accuracy - Greater Reliability c13->c13_outcome

Logical relationship between internal standard choice and analytical outcome.

Conclusion

For high-stakes quantitative analyses where accuracy and reliability are non-negotiable, C13-labeled internal standards represent the superior choice over their deuterated counterparts. By ensuring co-elution with the target analyte and providing robust stability, C13 standards offer a more accurate and precise correction for matrix effects and other sources of analytical variability. While deuterated standards may be suitable for some applications, a thorough evaluation of their performance, as outlined in this guide, is crucial to ensure the generation of high-quality, defensible data. This is in line with the rigorous standards for bioanalytical method validation set forth by regulatory bodies such as the FDA and EMA.[9][10][11][12]

References

  • Viidanoja, J. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1480, 106-111. Available from: [Link]

  • Siuzdak, G., & BelBruno, J. J. (1991). The study of the chemical dynamics of the isomerization of alkylamine radical cations. Institute of Physics Conference Series, 114, 177-180. Available from: [Link]

  • MDPI. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Available from: [Link]

  • ResearchGate. (n.d.). LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram. Available from: [Link]

  • CGEA. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Available from: [Link]

  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. Available from: [Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available from: [Link]

  • PubChem. (n.d.). Propylamine hydrochloride. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and.... Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • FDA. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Available from: [Link]

  • ResearchGate. (n.d.). Frames 1 and 2: AMS spectrum (normalized to m/z 30) of the propylamine/.... Available from: [Link]

  • PMC. (n.d.). Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • PMC. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Available from: [Link]

  • Alfa Chemistry. (n.d.). 13C Labeled Compounds. Available from: [Link]

  • PMC. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Available from: [Link]

  • ResearchGate. (2025). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Available from: [Link]

  • Organic Syntheses. (2018). Trimethylsilyldiazo[13C]methane: A Versatile 13C-Labelling Reagent. Available from: [Link]

  • ChemRxiv. (n.d.). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. Available from: [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]

  • PMC. (n.d.). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Available from: [Link]

  • PubMed. (2003). Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical. Available from: [Link]

  • Twist Bioscience. (2025). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Available from: [Link]

  • Scilit. (1985). Deuterium isotope effect on the stability of molecules: phospholipids. Available from: [Link]

  • PubMed. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Available from: [Link]

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  • PMC. (n.d.). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Available from: [Link]

  • ResearchGate. (n.d.). Traditional versus isotopic fine structure HDX-MS of the [M + 2H] 2+ of.... Available from: [Link]

Sources

A Researcher's Guide to the Certificate of Analysis for n-Propyl-2,2,3,3,3-d5-amine Hydrochloride: Ensuring Analytical Integrity

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) for a deuterated internal standard like n-Propyl-2,2,3,3,3-d5-amine Hydrochloride is more than a mere formality; it is the cornerstone of data reliability in quantitative bioanalysis. This guide provides an in-depth interpretation of a typical CoA for this critical reagent, objectively compares it with its non-deuterated analog and other deuterated alternatives, and presents supporting experimental protocols to verify its quality. As a Senior Application Scientist, my aim is to blend technical precision with practical insights to empower you to critically evaluate and confidently utilize these essential standards in your research.

The Critical Role of a Certificate of Analysis for Deuterated Internal Standards

Deconstructing the Certificate of Analysis: A Case Study of n-Propyl-2,2,3,3,3-d5-amine Hydrochloride

Below is a representative Certificate of Analysis for n-Propyl-2,2,3,3,3-d5-amine Hydrochloride, followed by a detailed explanation of each parameter.

Certificate of Analysis

Product Name: n-Propyl-2,2,3,3,3-d5-amine HydrochlorideLot Number: XYZ123
CAS Number: 66687-07-8[4]Molecular Formula: C₃H₄D₅N·HCl
Molecular Weight: 100.63 g/mol Release Date: Jan 15, 2026
Retest Date: Jan 14, 2028
Test Specification Result Method
Appearance White to off-white solidConformsVisual Inspection
Identity Conforms to structureConforms¹H-NMR
Chemical Purity ≥98.0%99.5%GC-MS
Isotopic Enrichment ≥98 atom % D99.2 atom % DGC-MS
Residual Solvents Meets USP <467> requirementsConformsGC-HS
Elemental Analysis C: 35.79-36.21%, N: 13.82-14.18%C: 35.98%, N: 14.01%Combustion Analysis
Chloride Content 35.0-35.8%35.4%Titration
Interpretation of Key Analytical Parameters
  • Appearance: A straightforward but important initial check. Any deviation from the expected appearance could indicate contamination or degradation.

  • Identity (¹H-NMR): Nuclear Magnetic Resonance (NMR) spectroscopy provides a fingerprint of the molecule's structure. For a deuterated compound, the ¹H-NMR is used to confirm the absence of protons at the deuterated positions and to verify the signals from the remaining protons. The spectrum should be consistent with the known structure of n-propylamine hydrochloride, but with significantly reduced or absent signals corresponding to the deuterated ethyl group.

  • Chemical Purity (GC-MS): This is a measure of the percentage of the desired compound in the material, excluding isotopic variations.[2] Gas Chromatography-Mass Spectrometry (GC-MS) separates the compound from any non-isotopic impurities. A high chemical purity is crucial to avoid introducing interfering substances into your analysis.

  • Isotopic Enrichment (GC-MS): This is arguably the most critical parameter for a deuterated standard. It indicates the percentage of molecules that contain the desired number of deuterium atoms.[2] It is determined by mass spectrometry by measuring the relative abundance of the desired deuterated molecule (d5) compared to all other isotopologues (d0 to d4). High isotopic enrichment (typically ≥98%) is essential to minimize "cross-talk" or interference from the internal standard at the mass of the analyte.[5]

  • Residual Solvents (GC-HS): This test identifies and quantifies any solvents remaining from the synthesis and purification process. The limits are typically defined by pharmacopeial standards like USP <467>.[6]

  • Elemental Analysis: This technique determines the percentage of carbon and nitrogen in the compound. The results should align with the theoretical values for the hydrochloride salt of the deuterated compound, providing further confirmation of its composition.

  • Chloride Content: For the hydrochloride salt, this test verifies the correct salt formation and stoichiometry.

Comparative Analysis: n-Propyl-2,2,3,3,3-d5-amine HCl vs. Alternatives

The choice of an internal standard can significantly impact assay performance. Below is a comparison of our target compound with its non-deuterated analog and another common deuterated amine internal standard.

Parameter n-Propyl-2,2,3,3,3-d5-amine HCl n-Propylamine HCl (Non-deuterated) n-Butyl-d9-amine HCl
Primary Use Internal Standard in BioanalysisChemical Reagent, Analytical StandardInternal Standard in Bioanalysis
Chemical Purity (Typical) ≥98.0%≥98%[7]≥98.0%
Isotopic Enrichment ≥98 atom % DNot Applicable≥98 atom % D
Key Advantage Closely mimics analyte behaviorLower costHigher mass difference from analyte
Potential Disadvantage Potential for isotopic exchangeCannot correct for matrix effectsMay have slight chromatographic differences

The primary advantage of using a deuterated standard like n-Propyl-2,2,3,3,3-d5-amine HCl over its non-deuterated counterpart is its ability to compensate for variations in sample extraction and matrix effects during LC-MS analysis.[8] While other deuterated amines like n-Butyl-d9-amine HCl can also be effective, it is generally preferred to use an internal standard that is structurally as close to the analyte as possible to ensure co-elution and identical ionization behavior.[9]

Verifying the CoA: Essential Experimental Protocols

While the CoA provides critical information, in a regulated environment or for troubleshooting purposes, it may be necessary to verify some of the key parameters in-house.

Protocol 1: Identity Confirmation and Residual Proton Assessment by ¹H-NMR

This protocol verifies the structure of the compound and assesses the degree of deuteration by observing the reduction in proton signals.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of n-Propyl-2,2,3,3,3-d5-amine Hydrochloride and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Acquire a standard one-dimensional proton spectrum.

    • Reference the spectrum to the residual solvent peak.

  • Data Analysis:

    • Integrate the signals corresponding to the non-deuterated positions (e.g., the -CH₂- group adjacent to the nitrogen).

    • Examine the regions where the signals for the deuterated positions would appear in the non-deuterated compound. A significant reduction or absence of these signals confirms successful deuteration.

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6 mL deuterated solvent weigh->dissolve acquire Acquire 1D ¹H spectrum dissolve->acquire reference Reference to solvent peak acquire->reference integrate Integrate non-deuterated signals reference->integrate examine Examine deuterated regions for signal absence integrate->examine

Caption: Workflow for ¹H-NMR analysis.

Protocol 2: Isotopic Enrichment and Chemical Purity by GC-MS

This protocol determines the isotopic distribution and quantifies chemical impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the deuterated compound in a suitable volatile solvent (e.g., methanol) at approximately 1 mg/mL.

    • Derivatization (if necessary): For primary amines, derivatization (e.g., with a silylating agent like BSTFA) can improve peak shape and volatility.

  • GC-MS Instrument Setup:

    • GC Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

    • Injection: 1 µL splitless injection.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Acquire in full scan mode to identify all components and their fragmentation patterns.

  • Data Analysis:

    • Chemical Purity: Integrate the peak area of all detected impurities and express the purity as the percentage of the main peak area relative to the total area of all peaks.

    • Isotopic Enrichment: Extract the ion chromatograms for the molecular ions of the different isotopologues (d0 to d5). Integrate the peak areas for each isotopologue. Calculate the isotopic enrichment by expressing the peak area of the d5 isotopologue as a percentage of the sum of all isotopologue peak areas.

G cluster_prep Sample Preparation cluster_gcms GC-MS Acquisition cluster_analysis Data Analysis stock Prepare 1 mg/mL stock solution derivatize Derivatize (optional) stock->derivatize inject Inject 1 µL derivatize->inject acquire Acquire in full scan mode inject->acquire purity Calculate chemical purity from total ion chromatogram acquire->purity enrichment Calculate isotopic enrichment from extracted ion chromatograms acquire->enrichment

Caption: Workflow for GC-MS analysis.

Conclusion

The Certificate of Analysis for n-Propyl-2,2,3,3,3-d5-amine Hydrochloride is a vital document that underpins the quality and reliability of bioanalytical data. By understanding the significance of each parameter and having the capability to verify them through established experimental protocols, researchers can ensure the integrity of their internal standards. This, in turn, leads to more robust, reproducible, and defensible scientific outcomes. Always demand a comprehensive CoA from your supplier and do not hesitate to perform your own verification when the integrity of your data is on the line.

References

  • The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide. Benchchem. Accessed February 27, 2026.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Published May 22, 2007.
  • Deuterated internal standards and bioanalysis. AptoChem. Accessed February 27, 2026.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Published October 30, 2025.
  • Isotopic purity requirements for deuterated internal standards. Benchchem. Accessed February 27, 2026.
  • Propylamine = 99 556-53-6. Sigma-Aldrich. Accessed February 27, 2026.
  • Determining Nitrosamines Using GC-MS/MS with Electron Ionization. Thermo Fisher Scientific. Accessed February 27, 2026.
  • n-Propyl-2,2,3,3,3-d5-amine HCl. LGC Standards. Accessed February 27, 2026.
  • n-Propyl-2,2,3,3,3-d5-amine Hydrochloride. LGC Standards. Accessed February 27, 2026.
  • Propylamine Hydrochloride. TCI (Shanghai) Development Co., Ltd. Accessed February 27, 2026.
  • Propylamine-Hydrochloride. Spectrum Chemical. Accessed February 27, 2026.
  • Propylamine hydrochloride, 98%. J&K Scientific. Accessed February 27, 2026.
  • (±)-Propafenone-d5 HCl (n-propyl-2,2,3,3,3-d5). CDN Isotopes. Accessed February 27, 2026.
  • N-Propylamine Hydrochloride Cas 556-53-6. Haihang Industry. Accessed February 27, 2026.
  • (±)-Propafenone-d5 HCl (n-propyl-2,2,3,3,3-d5). LGC Standards. Accessed February 27, 2026.
  • Nitrosamines by GC-MS/MS. OMCL. Accessed February 27, 2026.
  • N-Propyl-2,3-dihydro-1H-inden-2-amine hydrochloride. ChemScene. Accessed February 27, 2026.
  • GC-MS/LC-MS for the Analysis of Nitrosamines. BA Sciences. Published May 14, 2021.
  • GC/MS strategies for mutagenic impurities analysis. Separation Science. Published December 8, 2023.
  • Simple quantification method for N-nitrosamines in atmospheric particulates based on facile pretreatment and GC-MS/MS. PubMed. Published July 15, 2017.
  • Impurities in new drug substances Q3A (R2). ICH. Published October 25, 2006.
  • Validation of Analytical Procedures Q2(R2). ICH. Published November 30, 2023.
  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards. Accessed February 27, 2026.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Published July 22, 2025.
  • Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.
  • US8895780B2 - Process for preparing N-H or N-alkyl 2-propynamide.
  • A process for the preparation of (2Z,5Z)-5-[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]benzylidene]. Technical Disclosure Commons. Published November 21, 2022.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Published February 15, 2024.

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Safety Operating Guide

n-Propyl-2,2,3,3,3-d5-amine Hydrochloride: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Safety Status

STOP AND READ:

  • Isotope Status: STABLE ISOTOPE (NON-RADIOACTIVE). Do not dispose of in radioactive waste streams. This is a common and costly error.

  • Chemical Hazard: Corrosive/Irritant Solid. Hygroscopic.

  • RCRA Status: Treat as Hazardous Chemical Waste (Toxic/Irritant).

This guide defines the disposal protocol for n-Propyl-2,2,3,3,3-d5-amine Hydrochloride . As a deuterated compound, this material represents a significant financial asset; ensure it is truly waste before disposal. Chemically, it must be handled as an amine salt—stable in solid form but capable of releasing volatile, noxious free amines if exposed to high pH.

Pre-Disposal Assessment & Characterization

Before initiating disposal, you must validate the material's state. The presence of the hydrochloride (HCl) counter-ion significantly alters the handling requirements compared to the free amine.

FeaturePropertyOperational Implication
Physical State White to off-white solid (Hygroscopic)Keep container tightly sealed until disposal to prevent clumping/liquefaction.
pH (aqueous) Acidic (~pH 5-6)DO NOT MIX with basic waste streams (e.g., NaOH, KOH). This will deprotonate the salt, releasing free n-propylamine gas (fishy odor, flammable).
Isotope Label Deuterium (d5)Segregate from Radioactive Waste. No decay monitoring required.
Toxicity Irritant / Acute Tox.[1][2][3]Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.
Step-by-Step Disposal Protocol
Phase A: Solid Waste (Preferred Method)

Best for: Expired pure reagents, spill cleanup residues, or contaminated solids.

  • Inventory Verification: Confirm the material is no longer viable for experimental use (e.g., degraded purity or excess amount).

  • Primary Containment: Keep the material in its original glass vial if possible. If the vial is broken, transfer to a clear, chemically resistant bag (polyethylene) or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: n-Propyl-2,2,3,3,3-d5-amine Hydrochloride.[4]

    • Constituents: 100%.

    • Hazard Checkbox: Toxic, Irritant.[3]

    • Note: Clearly mark "STABLE ISOTOPE" to prevent EHS confusion during pickup.

  • Segregation: Place in the Solid Organic Waste drum.

    • Caution: Do not place in "Sharps" unless the glass vial is broken.

Phase B: Aqueous/Solvent Solutions

Best for: Reaction mixtures or stock solutions.

  • pH Check: Ensure the solution pH is < 7. If the solution is basic, the free amine is present.

    • Action: If basic, carefully acidify with dilute HCl to form the non-volatile salt before disposal.

  • Solvent Compatibility:

    • Aqueous: Dispose in Aqueous Acidic/Neutral Waste .

    • Organic (MeOH/DCM): Dispose in Halogenated or Non-Halogenated Solvent Waste (depending on the co-solvent).

  • Volume Limit: For quantities >500 mL, use a dedicated waste bottle to prevent cross-reactivity.

Critical Decision Workflow (Visual)

The following diagram illustrates the decision logic for disposing of this specific compound, emphasizing the prevention of "Radioactive" misclassification and "Free Amine" generation.

DisposalWorkflow Start Disposal Request: n-Propyl-2,2,3,3,3-d5-amine HCl CheckIso CHECK: Is it Radioactive? Start->CheckIso RadioYes STOP: Consult RSO (Incorrect Classification) CheckIso->RadioYes Yes (Error) RadioNo Proceed: Stable Isotope CheckIso->RadioNo No (Correct) StateCheck Physical State? RadioNo->StateCheck SolidPath Solid Material StateCheck->SolidPath LiquidPath Liquid/Solution StateCheck->LiquidPath SolidBin Solid Organic Waste Bin (Label: Irritant) SolidPath->SolidBin pHCheck Check pH LiquidPath->pHCheck IsBasic pH > 7 (Basic) pHCheck->IsBasic IsAcidic pH < 7 (Acidic/Neutral) pHCheck->IsAcidic Acidify Add dilute HCl (Trap as Salt) IsBasic->Acidify Fix Volatility Acidify->IsAcidic LiquidBin Solvent/Aqueous Waste Carboy IsAcidic->LiquidBin

Figure 1: Decision tree for the safe disposal of deuterated amine salts, prioritizing volatility control and correct waste stream identification.

Regulatory & Compliance Context
RCRA Waste Classification

While n-Propylamine (free base, CAS 107-10-8) is a U-Listed Waste (U194) due to ignitability and corrosivity [1], the hydrochloride salt generally falls under Characteristic Waste guidelines unless explicitly listed by state regulations.

  • Recommendation: To ensure universal compliance and safety, manage this waste as if it were Hazardous Chemical Waste .

  • Waste Codes: If the material is pure and unused, consult your local EHS officer regarding U194 applicability to the salt form. In most jurisdictions, it is processed as "Lab Pack" waste under D000 (Characteristic) codes if it exhibits toxicity/irritation.

The "Deuterium Myth"

Deuterated compounds are regulated under the Toxic Substances Control Act (TSCA) as chemical substances, not under the Nuclear Regulatory Commission (NRC) [2].

  • Operational Tip: If your facility uses radiation counters on waste streams, this bottle will not trigger an alarm. However, manual inspection often flags the "d5" label. Pre-emptively tagging the waste as "Non-Radioactive / Stable Isotope" saves days of administrative hold-ups.

Emergency Procedures (Spills)
  • Small Spill (< 5 g):

    • Don PPE (Gloves, Goggles, Lab Coat).

    • Cover with a dry absorbent pad or paper towel.

    • Wipe up the solid. Do not use a wet cloth initially as this may make the surface slippery and spread the salt.

    • Place used materials in a sealed bag labeled "Deuterated Amine Salt Debris."

  • Exposure:

    • Inhalation: Move to fresh air immediately. The salt dust is a respiratory irritant.

    • Skin Contact: Wash with soap and water for 15 minutes.

References
  • U.S. Environmental Protection Agency (EPA). List of Hazardous Wastes (40 CFR Part 261). RCRA Regulations. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

  • PubChem. Propylamine Hydrochloride Compound Summary. National Center for Biotechnology Information. Available at: [Link]

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Reactant of Route 1
n-Propyl-2,2,3,3,3-d5-amine Hydrochloride
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.